1-(5-bromo-1H-indol-3-yl)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-6,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBZKZYXTCXBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=C1C=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553992-62-3 | |
| Record name | 1-(5-bromo-1H-indol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemoselective Synthesis of 1-(5-Bromo-1H-indol-3-yl)ethan-1-ol: An In-Depth Technical Guide
Executive Summary & Mechanistic Rationale
The transformation of 1-(5-bromo-1H-indol-3-yl)ethanone to its corresponding secondary alcohol, 1-(5-bromo-1H-indol-3-yl)ethan-1-ol, is a critical functional group interconversion in the development of indole-based therapeutics. As a Senior Application Scientist, designing a scalable and high-yielding protocol for this reduction requires balancing reactivity with strict chemoselectivity.
The primary challenge lies in the presence of the 5-bromo substituent and the electron-rich indole core. Harsh reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ over Pd/C), carry a significant risk of hydrodebromination (loss of the aryl halide) or over-reduction of the indole ring to an indoline derivative. To circumvent these side reactions, sodium borohydride (NaBH₄) is the premier choice for the chemoselective reduction of aldehydes and ketones ([1]).
NaBH₄ provides a mild source of nucleophilic hydride that selectively targets the electrophilic carbonyl carbon. Furthermore, literature confirms that NaBH₄ demonstrates excellent chemoselectivity for the reduction of 3-acetylindoles without disrupting the surrounding heteroaromatic architecture ([2]).
Reagent Selection & Causality Logic
The choice of solvent is as critical as the reducing agent. The reaction is performed in methanol (MeOH) rather than an aprotic solvent like THF. Methanol acts as an active participant in the transition state: its hydroxyl proton hydrogen-bonds to the ketone's carbonyl oxygen, enhancing its electrophilicity. Simultaneously, the protic solvent provides the requisite proton to trap the nascent alkoxide intermediate.
It is imperative to maintain a neutral to mildly basic reaction environment. Avoiding acidic media is critical, as NaBH₄ in strong acids (e.g., trifluoroacetic acid) alters the reaction pathway, leading to the undesired reduction of the indole core into an indoline ([3]).
Reagent selection logic highlighting NaBH4 chemoselectivity over LiAlH4 and Pd/C.
Self-Validating Experimental Protocol
A robust chemical protocol must be a self-validating system. The following methodology integrates specific In-Process Control (IPC) markers to ensure causality and reaction completion before proceeding to the next step.
Step-by-Step Methodology
Step 1: Substrate Solubilization & Activation
-
Action: Charge a dry, round-bottom flask with 1-(5-bromo-1H-indol-3-yl)ethanone (1.0 equiv) and anhydrous methanol (to achieve a 0.2 M concentration). Stir to achieve a homogeneous solution.
-
Causality: Complete dissolution ensures uniform reaction kinetics. Methanol acts as a protic activator, priming the carbonyl for hydride attack.
Step 2: Controlled Hydride Delivery
-
Action: Cool the reaction mixture to 0 °C using an ice-water bath. Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 15 minutes.
-
Causality: The portion-wise addition at 0 °C mitigates the exothermic reaction between NaBH₄ and methanol, preventing solvent boil-off and minimizing the premature decomposition of the reducing agent into sodium tetramethoxyborate.
Step 3: Reaction Maturation & In-Process Control (IPC)
-
Action: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1.5 hours.
-
Self-Validation: The protocol validates itself via Thin-Layer Chromatography (TLC) (Eluent: 50% EtOAc in Hexanes). The reaction is deemed complete only when the UV-active starting material spot (R_f ≈ 0.5) is entirely replaced by the more polar secondary alcohol spot (R_f ≈ 0.2). LC-MS must confirm the disappearance of the m/z 238/240 [M+H]⁺ parent ion.
Step 4: Quenching & Alkoxide Neutralization
-
Action: Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise until effervescence ceases.
-
Causality: NH₄Cl provides a mildly acidic proton to neutralize the boron-alkoxide intermediate, liberating the free secondary alcohol. It is specifically chosen over strong mineral acids (like HCl) to eliminate the risk of acid-catalyzed dehydration of the newly formed alcohol back into a reactive vinyl indole.
Step 5: Extraction & Isolation
-
Action: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude 1-(5-bromo-1H-indol-3-yl)ethan-1-ol. Purify via flash column chromatography if trace impurities remain.
Workflow for the chemoselective reduction of 1-(5-bromo-1H-indol-3-yl)ethanone using NaBH4.
Quantitative Data & Analytical Validation
To ensure rigorous scientific integrity, the following table summarizes the quantitative parameters and expected analytical markers required to validate the success of the synthesis.
| Parameter | Value / Description | Scientific Rationale |
| Reagent Equivalents | 1.5 – 2.0 eq NaBH₄ | Excess compensates for the competitive, slow reaction of the hydride with the protic solvent (MeOH). |
| Temperature Profile | 0 °C → 20–25 °C (RT) | 0 °C mitigates the initial exotherm; RT ensures kinetic completion of the hydride transfer. |
| Reaction Time | 1.0 – 2.0 hours | Rapid nucleophilic addition is typical for unhindered, activated ketones. |
| Expected Yield | 85% – 95% | High efficiency is driven by the lack of competing side reactions (e.g., debromination). |
| Mass Spec (ESI+) | m/z 222 / 224[M+H-H₂O]⁺ | The secondary benzylic/allylic alcohol readily loses a hydroxyl group during ESI ionization, yielding the characteristic dehydrated mass peak. |
| TLC Monitoring | R_f 0.5 → 0.2 | Transition from a less polar ketone to a highly polar secondary alcohol (50% EtOAc/Hexanes). |
References
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. Available at:[Link]
-
Letters in Organic Chemistry. An Unusual and Chemoselective Reduction of Ester Grouping in N-substituted-3-acetylindoles by Sodium Borohydride. Available at: [Link]
-
Journal of Heterocyclic Chemistry (via ResearchGate). Reactions of sodium borohydride in acidic media. Part XIII. On the reaction of indole with sodium borohydride in trifluoroacetic acid. Available at:[Link]
Sources
chemical properties of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 1-(5-Bromo-1H-indol-3-yl)ethan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol. As a member of the brominated indole class of compounds, this molecule holds significant interest for researchers in medicinal chemistry and drug development. Brominated indoles are a well-established class of compounds with a wide spectrum of potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide delves into the predicted physicochemical and spectroscopic properties of the title compound, outlines a robust synthetic methodology, explores its characteristic chemical reactivity, and situates its relevance within the broader context of bioactive indole alkaloids. The content herein is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel indole derivatives.
Molecular Profile and Physicochemical Properties
1-(5-bromo-1H-indol-3-yl)ethan-1-ol is a secondary alcohol derivative of 5-bromoindole. The introduction of a bromine atom at the C5 position and a 1-hydroxyethyl group at the C3 position significantly influences the molecule's electronic distribution, lipophilicity, and potential for hydrogen bonding, thereby shaping its chemical and biological profile.[1]
Caption: Chemical structure of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-(5-bromo-1H-indol-3-yl)ethan-1-ol | - |
| CAS Number | 1553992-62-3 | [3] |
| Molecular Formula | C₁₀H₁₀BrNO | [4] |
| Molecular Weight | 240.10 g/mol | [4][5] |
| Canonical SMILES | CC(O)C1=CNC2=C1C=C(C=C2)Br | - |
| Physical Form | Predicted: White to off-white solid | - |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | - |
| Melting Point | Not experimentally determined. | - |
Synthesis and Purification
The most direct and efficient synthesis of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol involves a two-step sequence starting from commercially available 5-bromoindole. This strategy leverages a classic electrophilic substitution followed by a selective reduction.
-
Step 1: Friedel-Crafts Acylation. 5-Bromoindole undergoes regioselective acylation at the electron-rich C3 position with an acetylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a Lewis acid catalyst to yield the key intermediate, 1-(5-bromo-1H-indol-3-yl)ethanone.[6] The choice of a mild Lewis acid is crucial to avoid polymerization or degradation of the sensitive indole nucleus.
-
Step 2: Selective Reduction. The resulting ketone is then reduced to the target secondary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation. This chemo-selective reagent readily reduces the ketone carbonyl while being inert towards the aromatic indole ring, ensuring a clean and high-yielding conversion.
Caption: Synthetic workflow for 1-(5-bromo-1H-indol-3-yl)ethan-1-ol.
Experimental Protocol: Synthesis
Part A: Synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone (Intermediate)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 5-bromoindole (1.0 eq) and a suitable solvent such as dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath and add the Lewis acid catalyst (e.g., Indium(III) chloride, 0.1 eq) portion-wise.
-
Acylation: Add acetic anhydride (1.2 eq) dropwise to the stirred suspension over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ketone.[7]
Part B: Synthesis of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol (Target)
-
Dissolution: Dissolve the 1-(5-bromo-1H-indol-3-yl)ethanone (1.0 eq) from Part A in anhydrous methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) slowly in small portions. The choice of NaBH₄ ensures the selective reduction of the ketone without affecting the indole ring.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor for the disappearance of the starting ketone by TLC.
-
Quenching and Extraction: Carefully quench the reaction by adding distilled water. Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or flash column chromatography if necessary to yield the final alcohol.
Spectroscopic Characterization
While extensive experimental spectra for 1-(5-bromo-1H-indol-3-yl)ethan-1-ol are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11.2 | br s | 1H | NH -1 | Acidic proton of the indole nitrogen, typically broad. |
| ~7.8 | d | 1H | H -4 | Aromatic proton ortho to the bromine-bearing carbon, deshielded. |
| ~7.4 | d | 1H | H -2 | Proton on the pyrrole ring, adjacent to the nitrogen. |
| ~7.3 | d | 1H | H -7 | Aromatic proton adjacent to the indole nitrogen. |
| ~7.1 | dd | 1H | H -6 | Aromatic proton coupled to both H-4 and H-7. |
| ~5.3 | d | 1H | CH -OH | Hydroxyl proton, coupling to the adjacent methine proton. |
| ~4.9 | q | 1H | CH (OH)CH₃ | Methine proton, split into a quartet by the adjacent methyl group. |
| ~1.4 | d | 3H | CH(OH)CH₃ | Methyl protons, split into a doublet by the methine proton. |
Note: DMSO-d₆ is used as the solvent; the residual solvent peak appears at ~2.50 ppm.[8]
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~135.5 | C -7a | Quaternary carbon at the ring junction. |
| ~129.0 | C -3a | Quaternary carbon at the ring junction. |
| ~125.0 | C -2 | Carbon adjacent to the indole nitrogen. |
| ~124.5 | C -6 | Aromatic methine carbon. |
| ~122.0 | C -4 | Aromatic methine carbon. |
| ~118.0 | C -3 | Carbon bearing the hydroxyethyl substituent. |
| ~113.5 | C -7 | Aromatic methine carbon. |
| ~112.0 | C -5 | Carbon bearing the bromine atom. |
| ~65.0 | C H(OH)CH₃ | Methine carbon attached to the hydroxyl group. |
| ~25.0 | CH(OH)C H₃ | Methyl carbon. |
Note: The DMSO-d₆ solvent peak appears at ~39.5 ppm.[8]
Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopy | Feature | Predicted Value/Observation | Rationale |
|---|---|---|---|
| IR | O-H stretch | ~3400 cm⁻¹ (broad) | Characteristic of the alcohol hydroxyl group. |
| N-H stretch | ~3300 cm⁻¹ (sharp) | Indole N-H stretching vibration. | |
| C-H stretch (Aromatic) | ~3100-3000 cm⁻¹ | Aromatic C-H bonds. | |
| C-H stretch (Aliphatic) | ~2980-2850 cm⁻¹ | Aliphatic C-H bonds of the ethyl group. | |
| C-Br stretch | ~650-550 cm⁻¹ | Carbon-bromine bond vibration. | |
| MS (ESI) | Molecular Ion | m/z 240, 242 | [M+H]⁺ peak showing a ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |
| | Fragmentation | m/z 222, 224 | Loss of water ([M+H - H₂O]⁺). |
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol is dominated by the secondary alcohol at the C3 position. This position is analogous to a benzylic alcohol, rendering it susceptible to substitution reactions.
A key reaction is the dehydrative SN1-type substitution.[9] Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Departure of water generates a secondary carbocation adjacent to the indole ring. This carbocation is significantly stabilized by resonance with the electron-rich indole system, facilitating its formation. The stabilized carbocation can then be trapped by a wide range of nucleophiles.
Caption: Sₙ1-type reactivity pathway of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol.
This reactivity makes the compound a valuable intermediate for introducing diverse functionalities at the C3-side chain, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Biological Context and Therapeutic Potential
The indole scaffold is a privileged structure in medicinal chemistry, and halogenation is a common strategy to modulate biological activity.[2] The bromine atom at the C5 position, in particular, has been shown to enhance the potency of various indole derivatives.[10][11]
Brominated indoles exhibit a remarkable range of biological activities:
-
Anti-inflammatory Effects: Many brominated indoles inhibit pro-inflammatory mediators by modulating key signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway.[1]
-
Anticancer Activity: The anticancer effects are often attributed to the inhibition of critical signaling pathways that control cell growth and proliferation, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2] Some 5-bromoindole derivatives have shown enhanced potency as kinase inhibitors.[10]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: Naturally occurring marine brominated indoles have been identified as a new class of Aryl Hydrocarbon Receptor (AhR) ligands, demonstrating their ability to activate the AhR signaling pathway.[12]
Caption: Hypothetical kinase inhibition by a bromoindole derivative.
Given this context, 1-(5-bromo-1H-indol-3-yl)ethan-1-ol represents a valuable building block. Its secondary alcohol provides a handle for further chemical modification, allowing for its incorporation into more complex molecules designed to target specific enzymes or receptors implicated in disease.
Conclusion
1-(5-bromo-1H-indol-3-yl)ethan-1-ol is a synthetically accessible and chemically versatile indole derivative. This guide has detailed its core chemical properties, provided a reliable two-step synthetic protocol via Friedel-Crafts acylation and selective reduction, and predicted its key spectroscopic features. Its characteristic SN1-type reactivity at the C3-hydroxyethyl position makes it an ideal precursor for creating diverse molecular libraries. Grounded in the well-documented biological significance of the 5-bromoindole scaffold, this compound stands as a promising starting point for the development of novel therapeutic agents in oncology, immunology, and beyond.
References
- The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development. Benchchem.
- Unraveling the Biological Potency of 5-Bromoindole Derivatives in Comparison to Other Haloindoles. Benchchem.
- Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors. PubMed.
- Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. PMC.
- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. MDPI.
- Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol. Benchchem.
- Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information.
- 1-(5-Bromo-1H-indol-3-yl)ethanone. PubChem.
- Spectroscopic and Synthetic Profile of 1-(5-bromo-1H-indazol-3-yl)ethanone: A Technical Guide. Benchchem.
- 1-(5-Bromo-1H-indol-3-yl)ethanone. Sigma-Aldrich.
- 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | C10H10BrNO | CID 721847. PubChem.
- 1H-Indole-3-ethanol, 5-bromo-(CAS# 32774-29-1 ). angenechemical.com.
- NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc.
- 103205-15-8|1-(1H-Indol-3-yl)ethanol. BLDpharm.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 103205-15-8|1-(1H-Indol-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 4. angenesci.com [angenesci.com]
- 5. 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | C10H10BrNO | CID 721847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(5-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 12137098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.washington.edu [chem.washington.edu]
- 9. rsc.org [rsc.org]
- 10. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc [mdpi.com]
- 12. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Bromo-Indole Scaffold: A Pharmacophore for Kinase Inhibition
An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
Introduction
The indole scaffold represents a cornerstone in medicinal chemistry, serving as the structural core for a multitude of natural products and synthetic pharmaceuticals.[1] Strategic modification of this "privileged" structure has consistently yielded compounds with significant therapeutic potential. The subject of this guide, 1-(5-bromo-1H-indol-3-yl)ethan-1-ol, emerges from this rich chemical tradition. It is characterized by two key structural features: the indole nucleus and a bromine atom at the C-5 position. This halogenation is a deliberate and common strategy in drug design to modulate the physicochemical and biological properties of molecules, often enhancing their binding affinity and metabolic stability.[2][3]
While direct and extensive mechanistic studies on 1-(5-bromo-1H-indol-3-yl)ethan-1-ol are not yet prevalent in the public literature, its close structural relationship to a well-documented class of 5-bromo-indole derivatives allows for the formulation of a robust, evidence-based hypothesis regarding its core mechanism of action. This guide will synthesize the existing knowledge on related compounds to elucidate the putative molecular pathways targeted by 1-(5-bromo-1H-indol-3-yl)ethan-1-ol, focusing on its likely role as a modulator of critical cell signaling pathways dysregulated in cancer. We will explore the foundational chemistry, propose a primary mechanism, detail the downstream cellular consequences, and provide a framework of experimental protocols for validation.
The indole ring system is a recurring motif in compounds known to interact with a wide array of biological targets.[1] The introduction of a bromine atom at the 5-position is particularly significant. Bromine, being larger and more polarizable than chlorine, can lead to stronger intermolecular forces and is known to participate in halogen bonding—a specific, non-covalent interaction that can stabilize the binding of a ligand to a protein's active site.[2] This modification often increases lipophilicity, which can affect membrane permeability and protein binding.[2]
In the context of oncology drug discovery, numerous 5-bromo-indole derivatives have been identified as potent inhibitors of protein kinases.[1][2] Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation. This "on/off" switch is fundamental to cellular signaling. In many cancers, kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are overexpressed or mutated, leading to uncontrolled cell growth and tumor progression.[2] The 5-bromo-indole scaffold has proven to be an effective pharmacophore for designing ATP-competitive inhibitors that target the kinase domain of these receptors.[2]
Putative Primary Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2 Tyrosine Kinases
Based on the extensive body of evidence for structurally analogous compounds, the most probable mechanism of action for 1-(5-bromo-1H-indol-3-yl)ethan-1-ol is the inhibition of receptor tyrosine kinases (RTKs) critical for tumor growth and angiogenesis.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and migration. Its aberrant activation is a hallmark of numerous cancers.[2] 5-bromo-indole derivatives have been shown to function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation and downstream signaling.[1][2][4] This action blocks the pro-growth signals that fuel tumor development.
Caption: Putative inhibition of the EGFR signaling pathway.
Inhibition of the VEGFR-2 Signaling Pathway
Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a minimal size. VEGFR-2 is the primary receptor that mediates this process upon binding its ligand, VEGF. Inhibition of VEGFR-2 kinase activity is a validated anti-cancer strategy that effectively "starves" the tumor by cutting off its blood supply. Several 5-bromo-indole derivatives have demonstrated potent VEGFR-2 inhibitory effects.
Caption: Putative inhibition of the VEGFR-2 signaling pathway.
Anticipated Downstream Cellular Consequences
The inhibition of these critical kinase pathways is expected to manifest in several key anti-cancer outcomes:
-
Inhibition of Cell Proliferation: By blocking the primary mitogenic signals from EGFR, the compound is expected to halt the uncontrolled division of cancer cells.
-
Induction of Cell Cycle Arrest: Disruption of kinase signaling often leads to cellular checkpoints being activated. Similar indole derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase, preventing cells from entering mitosis.
-
Triggering of Apoptosis: EGFR and VEGFR-2 signaling pathways activate downstream survival proteins like Akt. Inhibiting these signals can tip the cellular balance towards programmed cell death (apoptosis), eliminating malignant cells.[4]
-
Anti-Angiogenic Effects: By blocking VEGFR-2, the compound would prevent the formation of new blood vessels required for tumor growth and metastasis.
Framework for Experimental Validation
To transition from a putative to a confirmed mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a logical, self-validating workflow.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To directly measure the inhibitory activity of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol against purified EGFR and VEGFR-2 kinase enzymes.
Methodology:
-
Reagents: Recombinant human EGFR and VEGFR-2 kinase domains, a suitable peptide substrate, and ATP.
-
Procedure: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®).
-
Set up reactions in a 96-well plate containing the kinase, substrate, and varying concentrations of the test compound (e.g., from 1 nM to 100 µM).
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Add the kinase-glo reagent, which measures the amount of ATP remaining. A lower signal indicates higher kinase activity (more ATP consumed).
-
Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. Plot the data and determine the IC50 value (the concentration of compound required to inhibit 50% of kinase activity).
Protocol 2: Cellular Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on human cancer cell lines.
Methodology:
-
Cell Lines: Select relevant human cancer cell lines (e.g., A549 lung cancer for EGFR, HepG2 hepatocellular carcinoma for VEGFR).[1][4]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[3]
Protocol 3: Western Blot Analysis of Target Phosphorylation
Objective: To confirm that the compound inhibits EGFR and VEGFR-2 signaling within a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture A549 or other appropriate cells until they are ~80% confluent. Starve the cells (serum-free media) for 12-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 2 hours.
-
Stimulate the cells with the appropriate ligand (EGF for EGFR, VEGF for VEGFR-2) for 15-30 minutes to induce kinase phosphorylation.
-
Protein Extraction and Quantification: Lyse the cells and collect the protein. Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-VEGFR-2, total VEGFR-2, and key downstream targets (p-Akt, p-ERK). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensity to determine the reduction in phosphorylation of target proteins upon treatment.
Anticipated Data Summary
The following table summarizes the expected quantitative outcomes from the proposed validation experiments, which would collectively support the hypothesized mechanism of action.
| Assay Type | Target/Cell Line | Expected Outcome Metric | Hypothetical Value | Interpretation |
| In Vitro Kinase Assay | Purified EGFR | IC50 | < 1 µM | Direct, potent inhibition of the EGFR enzyme. |
| In Vitro Kinase Assay | Purified VEGFR-2 | IC50 | < 1 µM | Direct, potent inhibition of the VEGFR-2 enzyme. |
| Cellular Proliferation (MTT) | A549 (High EGFR) | IC50 | 1-10 µM | Effective inhibition of proliferation in an EGFR-dependent cancer cell line. |
| Cellular Proliferation (MTT) | HepG2 | IC50 | 1-10 µM | Effective inhibition of proliferation in a VEGF-responsive cancer cell line. |
| Western Blot Analysis | Stimulated Cells | % Reduction in p-EGFR | > 75% at IC50 | Confirms target engagement and inhibition of EGFR signaling in cells. |
| Western Blot Analysis | Stimulated Cells | % Reduction in p-VEGFR-2 | > 75% at IC50 | Confirms target engagement and inhibition of VEGFR-2 signaling in cells. |
Conclusion
While 1-(5-bromo-1H-indol-3-yl)ethan-1-ol awaits specific characterization, its molecular architecture strongly suggests a mechanism of action centered on the inhibition of key oncogenic receptor tyrosine kinases like EGFR and VEGFR-2. The 5-bromo-indole core is a validated pharmacophore for targeting the ATP-binding site of these enzymes. The anticipated biological consequences—inhibition of cell proliferation, induction of apoptosis, and anti-angiogenic effects—position this compound as a promising candidate for further preclinical development. The experimental workflow detailed in this guide provides a clear and robust path to formally validate this putative mechanism, paving the way for its potential translation into a novel therapeutic agent.
References
- BenchChem. (n.d.). Comparative study of 5-chloro-indole and 5-bromo-indole derivatives.
- Budovská, M., Selešová, I., Tischlerováb, V., Michalkováb, R., & Mojžiš, J. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives.
- (2022, September 23).
- Al-Warhi, T., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23.
- BenchChem. (n.d.). 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone.
- Al-Warhi, T., et al. (2023, May 23). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- BenchChem. (n.d.). physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.
- MedChemExpress. (n.d.). 2-1h-indol-3-yl-ethan-1-ol.
- Budovská, M., et al. (2020, March 5). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
- Chem-Impex. (n.d.). 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol.
- PubChem. (n.d.). 1-(5-Bromo-1H-indol-3-yl)ethanone.
- Sigma-Aldrich. (n.d.). 1-(5-Bromo-1H-indol-3-yl)ethanone.
- Advanced ChemBlocks. (2026, February 20). 1-(7-bromo-5-methyl-1H-indol-3-yl)ethan-1-one.
- Kashyap, P., et al. (2024, February 12). In-Vitro Anticancer Assessment of Synthesized 1-(5-Substituted-1H-Indol- 3-Yl). Journal of Chemical Health Risks.
- Fisher Scientific. (n.d.). 1-(5-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one, 97%, Thermo Scientific.
- Fadlalla, K., et al. (n.d.). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation.
- U.S. Environmental Protection Agency. (2025, October 15). 1-(5-Bromo-1H-indazol-1-yl)ethanone - Cancer.
- (2023, June 19).
- PubChem. (n.d.). 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one.
- (2022, February 5).
- Sigma-Aldrich. (n.d.). 1-acetyl-5-bromo-1H-indol-3-ol.
- (n.d.). Antioxidant and antibacterial activities of ethanolic extract of sintok lancang (Cinnamomum javanicum Blume) from Central Kalimantan. Acta Pharmaceutica Sciencia.
- (2025, November 14). From Chemical Composition to Biological Activity: Phytochemical, Antioxidant, and Antimicrobial Comparison of Matricaria chamomilla and Tripleurospermum inodorum. MDPI.
- (2024, August 22). Biological activities of extracts of some plants which utilized in colds. Medical Science and Discovery.
Sources
Comprehensive Spectroscopic Profiling of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol: A Technical Guide for Structural Elucidation
Executive Summary
In the landscape of drug development and synthetic organic chemistry, halogenated indole derivatives serve as critical pharmacophores and synthetic intermediates. Specifically, 1-(5-bromo-1H-indol-3-yl)ethan-1-ol (also known as 5-bromo-3-(1-hydroxyethyl)indole) presents a unique molecular architecture that demands rigorous analytical characterization.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide provides a causality-driven framework for the spectroscopic elucidation (NMR, IR, MS) of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol. By understanding why specific signals manifest—driven by electronic effects, isotopic distributions, and molecular vibrations—researchers can establish a self-validating analytical matrix that ensures absolute structural confidence.
Analytical Workflow & Self-Validating Methodology
To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be designed as a self-validating system. A single spectroscopic method is vulnerable to misinterpretation; therefore, we employ orthogonal techniques. The mass spectrometer confirms the elemental composition and isotopic signature, the infrared spectrometer maps the functional groups, and the nuclear magnetic resonance spectrometer defines the exact atomic connectivity.
Figure 1: Comprehensive analytical workflow for the spectroscopic characterization of the target indole.
Protocol 1: High-Resolution NMR Acquisition and D₂O Exchange
Causality: We specifically select DMSO-d₆ over CDCl₃ to prevent the rapid exchange of the hydroxyl (-OH) and indole amine (-NH) protons. DMSO strongly hydrogen-bonds with these groups, slowing their exchange rate and allowing us to observe critical scalar couplings (e.g., the coupling between the -OH proton and the adjacent methine proton) [1].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS as an internal standard.
-
Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d₆.
-
¹H NMR Acquisition: Acquire standard ¹H spectra using a 30° pulse angle, a relaxation delay (d1) of 1.5 seconds, and 32 scans to ensure a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C spectra using a 30° pulse, a relaxation delay of 2.0 seconds, and at least 1024 scans.
-
Validation via D₂O Exchange: To definitively assign the exchangeable protons, add 2 drops of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The complete disappearance of the signals at ~11.05 ppm and ~5.02 ppm validates their identity as heteroatom-bound protons.
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR: Diagnostic Signals and Spin-Spin Coupling
The ¹H NMR spectrum of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol is defined by the anisotropic deshielding of the indole core and the inductive effects of the bromine atom [2].
-
The Methine Proton (CH-OH): Appears as a doublet of quartets (dq) or a multiplet at ~4.95 ppm. Causality: It is scalar-coupled to the adjacent methyl group (
Hz) and the hydroxyl proton ( Hz). -
The Aromatic Protons: The H-4 proton is isolated between the bromine at C-5 and the side chain at C-3. It presents as a fine doublet (
Hz) due to meta-coupling with H-6.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Indole N-H | 11.05 | br s | - | 1H |
| H-4 (Aromatic) | 7.75 | d | 1.8 | 1H |
| H-7 (Aromatic) | 7.32 | d | 8.6 | 1H |
| H-2 (Aromatic) | 7.22 | d | 2.4 | 1H |
| H-6 (Aromatic) | 7.18 | dd | 8.6, 1.8 | 1H |
| O-H (Hydroxyl) | 5.02 | d | 4.5 | 1H |
| CH -OH (Methine) | 4.95 | dq (or m) | 6.4, 4.5 | 1H |
| -CH₃ (Methyl) | 1.45 | d | 6.4 | 3H |
¹³C NMR: The Heavy Atom Effect
In the ¹³C NMR spectrum, the most critical diagnostic feature is the chemical shift of C-5.
-
Causality: While typical aromatic carbons resonate between 120–130 ppm, C-5 appears significantly upfield at ~111.2 ppm. This is due to the "heavy atom effect" of bromine, which induces a diamagnetic shielding effect on the directly attached carbon [3].
| Carbon Position | Chemical Shift (δ, ppm) | Assignment Rationale |
| C-7a | 135.2 | Quaternary, adjacent to electronegative nitrogen. |
| C-3a | 128.1 | Quaternary bridgehead carbon. |
| C-2 | 123.8 | Aromatic methine, adjacent to nitrogen. |
| C-6 | 123.5 | Aromatic methine. |
| C-4 | 121.5 | Aromatic methine, ortho to bromine. |
| C-3 | 119.8 | Quaternary, substituted by the hydroxyethyl group. |
| C-7 | 113.6 | Aromatic methine. |
| C-5 (C-Br) | 111.2 | Quaternary, shielded by the heavy atom effect of Br. |
| C H-OH | 62.4 | Aliphatic methine, deshielded by the hydroxyl oxygen. |
| -C H₃ | 24.5 | Aliphatic methyl. |
Mass Spectrometry (MS): Isotopic Signatures & Fragmentation
Mass spectrometry provides irrefutable evidence of the bromine atom through its isotopic distribution. Bromine naturally occurs as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, any ion containing the intact bromine atom will manifest as a 1:1 doublet separated by 2 m/z units [4].
Protocol 2: LC-MS (ESI) and Fragmentation Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade methanol/water (50:50, v/v) containing 0.1% formic acid to promote protonation.
-
Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Mass Analysis: Scan the m/z range from 50 to 500. Identify the molecular ion cluster [M]⁺• or [M+H]⁺.
-
Tandem MS (MS/MS): Isolate the precursor ions and apply collision-induced dissociation (CID) using argon gas at a collision energy of 15–25 eV to map the fragmentation pathways.
Figure 2: Primary mass spectrometry fragmentation pathways driven by the 1-hydroxyethyl side chain.
| Fragment Ion | m/z (⁷⁹Br / ⁸¹Br) | Relative Intensity | Causality / Mechanism |
| [M]⁺• | 239 / 241 | Medium | Intact molecular ion; 1:1 ratio confirms one Br atom. |
| [M - CH₃]⁺ | 224 / 226 | High | α-cleavage of the side chain, yielding a highly stable, resonance-stabilized hydroxy-cation. |
| [M - H₂O]⁺• | 221 / 223 | Medium | Thermal or CID-induced dehydration forming a vinylindole derivative. |
| [Indole Core]⁺ | 195 / 197 | High | Complete loss of the 1-hydroxyethyl side chain, leaving the 5-bromoindole cation. |
Infrared (IR) Spectroscopy: Vibrational Modes
Infrared spectroscopy (via Attenuated Total Reflectance, ATR) acts as the final orthogonal check, specifically targeting the functional groups that dictate the molecule's reactivity and physical properties.
Causality: The O-H and N-H stretches occur in the same high-frequency region (>3200 cm⁻¹). However, the O-H stretch is characteristically broad due to extensive intermolecular hydrogen bonding in the solid state, whereas the indole N-H stretch is typically sharper and embedded within or adjacent to the O-H envelope [1]. The C-Br bond, involving a heavy halogen, vibrates at a very low frequency, appearing in the far-IR region.
| Functional Group | Wavenumber (cm⁻¹) | Peak Characteristics | Causality / Origin |
| O-H Stretch | ~3350 | Broad, Strong | Extensive intermolecular hydrogen bonding. |
| N-H Stretch | ~3420 | Sharp, Medium | Indole secondary amine vibration. |
| C-H Stretch (Ar) | ~3100 | Weak | Aromatic sp² C-H bonds. |
| C-H Stretch (Al) | ~2970, 2930 | Medium | Aliphatic sp³ C-H bonds of the methyl group. |
| C=C Stretch | ~1610, 1570 | Medium | Aromatic ring breathing modes. |
| C-O Stretch | ~1080 | Strong | Secondary alcohol C-O single bond vibration. |
| C-Br Stretch | ~580 | Strong | Low-frequency vibration due to the massive Br atom. |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]
-
Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Edition. John Wiley & Sons.[Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24905, 5-Bromoindole.[Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST).[Link]
The Indole Scaffold: A Technical Guide to the Discovery, Isolation, and Elucidation of Indole Derivatives
Executive Summary: The Privileged Nature of the Indole Nucleus
In the realm of natural product chemistry and modern drug discovery, few chemical backbones are as universally significant as the indole scaffold. Comprising a bicyclic structure—a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring—indole derivatives possess a unique electron-rich, planar architecture. This structural versatility allows them to intercalate with DNA, bind to diverse protein pockets, and modulate critical biological pathways[1]. From naturally occurring neurotransmitters like serotonin to potent chemotherapeutic agents like the vinca alkaloids derived from Catharanthus roseus[2], indole derivatives represent a "privileged scaffold" in pharmacology.
This technical whitepaper outlines the authoritative workflows for the discovery, extraction, and rigorous structural isolation of indole derivatives. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and detail the causality behind each experimental choice, ensuring that every protocol functions as a self-validating system.
Discovery Strategy: Bioassay-Guided Fractionation
The discovery of novel indole derivatives from complex biological matrices (e.g., plant extracts like Alstonia angustifolia or microbial broths like Pseudomonas aeruginosa) relies on bioassay-guided fractionation [3][4].
The Causality of the Approach: Crude extracts contain thousands of secondary metabolites. Random isolation often leads to the rediscovery of highly abundant, inactive compounds (dereplication failure). By coupling chromatographic separation directly with a biological assay (e.g., antimicrobial screening or human colon cancer cell line HT-29 inhibition), we force the biological target to dictate the chemical isolation.
The Self-Validating Mechanism: A robust bioassay-guided protocol is inherently self-validating through activity mass balance. At each fractionation step, both the "active" and "inactive" fractions are tested. If the sum of the bioactivity in the isolated fractions is significantly lower than the parent extract, the system flags a critical error: either a synergistic effect has been broken, or the active indole derivative has degraded on the chromatographic column.
Bioassay-guided fractionation workflow for indole derivative isolation.
Experimental Protocols: Extraction and Isolation
Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)
Because most naturally occurring indole derivatives are alkaloids (containing a basic nitrogen atom in the pyrrole ring or an attached side chain), we exploit their pH-dependent ionization states to separate them from neutral and acidic plant metabolites.
Step-by-Step Methodology:
-
Maceration & Defatting: Pulverize dried plant material and extract with 100% methanol for 72 hours. Concentrate the extract under reduced pressure. Resuspend in water and partition with hexane.
-
Causality: Hexane removes highly lipophilic, non-alkaloidal interferents (waxes, sterols) that would otherwise foul downstream chromatography columns.
-
-
Acidification (Protonation): Adjust the aqueous layer to pH 3.0 using 1N HCl.
-
Causality: The acidic environment protonates the basic nitrogen of the indole alkaloid (
), converting it into a highly water-soluble salt.
-
-
First Organic Wash: Wash the acidic aqueous layer with ethyl acetate. Discard the organic layer.
-
Causality: This removes neutral and acidic impurities that remain soluble in the organic phase regardless of the low pH.
-
-
Basification (Deprotonation): Adjust the aqueous layer to pH 9.5–10 using
.-
Causality: The alkaline environment deprotonates the nitrogen, reverting the indole derivative to its free-base form, which is insoluble in water.
-
-
Final Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the DCM layers, dry over anhydrous
, and evaporate to yield the crude indole alkaloid fraction.
Protocol 2: pH-Zone-Refining Centrifugal Partition Chromatography (CPC)
Standard silica gel chromatography often fails for indole alkaloids. The acidic silanol groups on silica cause irreversible adsorption and severe peak tailing of basic indoles. To circumvent this, we utilize pH-zone-refining CPC[5].
Step-by-Step Methodology:
-
System Preparation: Prepare a biphasic solvent system of Methyl-tert-butyl ether (MTBE) and water.
-
Reagent Addition: Add a basic retainer (e.g., Triethylamine) to the organic stationary phase and an acidic eluter (e.g., Formic acid) to the aqueous mobile phase.
-
Elution: Pump the mobile phase through the rotating CPC rotor.
-
Causality: CPC relies entirely on liquid-liquid partitioning without a solid support. The retainer and eluter create sharp pH boundaries (zones). As the indole alkaloids elute, they separate into highly concentrated, contiguous rectangular peaks based on their specific
values and partition coefficients, ensuring near 100% sample recovery.
-
Quantitative Data Summary: CPC Isolation of Aricine
The following table summarizes the quantitative parameters and yields for the isolation of the yohimban-type indole alkaloid, Aricine, using the CPC methodology described above[6].
| Parameter | Value | Source |
| Plant Source | Barks of Aspidosperma rigidum | BenchChem |
| Initial Material | 200 mg of dichloromethane extract | BenchChem |
| Separation Technique | pH-zone-refining CPC | BenchChem |
| Solvent System | Methyl-tert-butyl ether and water | BenchChem |
| Retainer (Stationary Phase) | Triethylamine | BenchChem |
| Eluter (Mobile Phase) | Formic acid / Hydrochloric acid | BenchChem |
| Isolated Target | ~17 mg of 3α-aricine | BenchChem |
| Relative Purity | 79% (Prior to final HPLC polish) | BenchChem |
| Separation Time | 2 hours | BenchChem |
Structural Elucidation: Orthogonal Validation
Once isolated, the structure of the indole derivative must be confirmed. A self-validating analytical protocol requires orthogonal techniques that independently confirm the same structural hypothesis.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact monoisotopic mass, allowing for the calculation of the precise molecular formula (e.g.,
for Aricine). -
Nuclear Magnetic Resonance (NMR): 1D (
, ) and 2D (COSY, HSQC, HMBC) NMR map the atomic connectivity. The indole core presents a highly characteristic NMR signature: a downfield broad singlet for the pyrrole N-H (around 8.0 - 11.0 ppm) and a distinct coupling pattern for the four aromatic protons on the benzene ring. Self-Validation Check: The number of protons and carbons integrated from the NMR spectra must perfectly match the molecular formula generated by the HRMS. If a discrepancy exists, the sample is either impure or the structural hypothesis is flawed.
Mechanistic Targeting: Why We Isolate Indoles
The ultimate goal of isolating these derivatives is to harness their biological mechanisms. Indole derivatives are heavily investigated for their anticancer properties[7]. Their structural versatility allows them to act as potent inhibitors of critical cellular machinery, such as tubulin polymerization and Histone Deacetylase (HDAC) activity, ultimately triggering mitotic arrest and apoptosis in malignant cells.
Pharmacological signaling pathway of anticancer indole derivatives.
Conclusion
The discovery and isolation of indole derivatives require a meticulous intersection of biology and chemistry. By employing bioassay-guided fractionation, scientists ensure functional relevance, while advanced techniques like pH-zone-refining CPC overcome the chemical limitations of traditional silica chromatography. When governed by self-validating logic and orthogonal structural elucidation, these protocols provide a robust pipeline for uncovering the next generation of indole-based therapeutics.
References
-
Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. URL:[Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC/NIH. URL:[Link]
-
Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. PMC/NIH. URL:[Link]
-
Bioactive indole alkaloids isolated from Alstonia angustifolia. PubMed/NIH. URL:[Link]
-
Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode. PubMed/NIH. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nrfhh.com [nrfhh.com]
- 3. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive indole alkaloids isolated from Alstonia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
role of bromo-indole compounds in medicinal chemistry
The Privileged Bromo-Indole Scaffold: A Technical Guide to Its Role in Medicinal Chemistry and Drug Discovery
Executive Summary
As a Senior Application Scientist overseeing early-stage hit-to-lead campaigns, I frequently advocate for the strategic integration of halogenated heterocycles in drug design. Among these, the bromo-indole scaffold stands out as a "privileged structure." The introduction of a bromine atom onto the indole nucleus fundamentally alters its electronic distribution, lipophilicity, and steric profile. This whitepaper elucidates the pharmacological roles of bromo-indole derivatives—ranging from marine-derived natural products to synthetic kinase inhibitors—and provides field-proven, self-validating synthetic protocols for their regioselective preparation.
The Physicochemical Rationale of Bromination
The strategic placement of a bromine atom at the 5- or 6-position of the indole ring is a calculated thermodynamic optimization.
-
Halogen Bonding & Lipophilicity: Bromine increases the lipophilicity (logP) of the molecule, enhancing cellular permeability. Furthermore, the polarizable electron cloud of bromine participates in highly directional halogen bonding with Lewis basic residues (e.g., carbonyl oxygens in protein backbones), significantly increasing target binding affinity.
-
Synthetic Versatility: The carbon-bromine bond serves as an essential handle for late-stage functionalization. It is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) without rebuilding the core scaffold.
Marine-Derived Bromo-Indoles: Nature's Lead Compounds
Marine environments, particularly sponges like Geodia barretti and molluscs like Dicathais orbita, are prolific sources of bioactive halogenated alkaloids. The high concentration of bromide in seawater facilitates the enzymatic bromination of tryptophan derivatives, yielding complex bromo-indoles.
These compounds exhibit profound anti-inflammatory properties. For instance, 1, isolated from G. barretti, inhibits the secretion of the pro-inflammatory cytokine IL-12p40 by human dendritic cells without suppressing the anti-inflammatory IL-10. Furthermore, simple 2 have been shown to actively inhibit the translocation of Nuclear Factor kappa B (NF-κB) in LPS-stimulated macrophages, effectively halting the transcription of pro-inflammatory genes.
Mechanism of NF-κB pathway inhibition by marine 6-bromoindole derivatives.
Quantitative Pharmacological Profiling
The therapeutic efficacy of bromo-indoles spans multiple disease states, from oncology to infectious diseases. The following table synthesizes quantitative bioactivity data for key bromo-indole derivatives currently utilized in pharmacological research.
| Compound Class / Name | Target / Disease Model | Quantitative Efficacy (IC50 / MIC) | Mechanism of Action |
| Geobarrettin C & D | Human Dendritic Cells | Modulates IL-12p40 secretion | Inhibits Th1 responses and pro-inflammatory cytokines |
| 6-Bromoindole (Marine) | RAW264.7 Macrophages | IC50: ~40 µg/mL (NO inhibition) | Blocks NF-κB nuclear translocation |
| Compound 3a (5-Br deriv.) | A549, HepG2 Cancer Cells | Low micromolar IC50 | 3 |
| Hamacanthin A (Bis-indole) | Methicillin-resistant S. aureus | MIC: 3.12 µg/mL | Antimicrobial membrane disruption |
| Dragmacidin F | HIV-1 / Antiviral | EC50: ~0.9 µM | 4 |
Synthetic Methodologies: Regioselective Bromination
Achieving regioselectivity in indole bromination is notoriously challenging due to the high electron density at the C3 position. Direct bromination typically yields 3-bromoindole. To synthesize 5-bromoindole—a critical building block for EGFR inhibitors and other pharmaceuticals—we must employ a protection-directed strategy.
The protocol detailed below is designed as a self-validating system . The intrinsic color changes and phase separations serve as real-time analytical checkpoints, eliminating the need for constant TLC monitoring during intermediate steps and ensuring high 5.
Step-by-step synthetic workflow for regioselective 5-bromoindole production.
Experimental Protocol: Synthesis of 5-Bromoindole
Rationale: We temporarily saturate the C2-C3 double bond to prevent electrophilic attack at C3, directing the bulky bromine atom to the sterically accessible and electronically activated C5 position.
Step 1: Preparation of Sodium Indoline-2-Sulfonate (C2 Protection)
-
Reagents: Dissolve 50.0 g (0.42 mol) of indole in 100 mL of ethanol. Separately, prepare a solution of 100 g of sodium bisulfite (NaHSO₃) in 300 mL of deionized water.
-
Reaction: Add the indole solution dropwise to the sodium bisulfite solution under vigorous stirring.
-
Causality: The bisulfite undergoes a nucleophilic addition at the C2 position, breaking the aromaticity of the pyrrole ring and forming an indoline structure. This eliminates the nucleophilicity of C3.
-
Validation: Stir overnight at room temperature. A light tan solid will precipitate out of the solution, confirming successful sulfonation. Collect by vacuum filtration, wash with diethyl ether, and air dry.
Step 2: N-Acetylation (N1 Protection)
-
Reagents: Suspend 30 g of the intermediate from Step 1 and 30 g of sodium bisulfite in 300 mL of acetic anhydride.
-
Reaction: Heat the suspension to 70°C for 1 hour using an overhead stirrer. Increase the temperature to 90°C for an additional 2 hours.
-
Causality: Acetic anhydride acetylates the secondary amine (N1). This step prevents the oxidation of the nitrogen during the harsh bromination step and further deactivates the ring, ensuring strict mono-bromination.
-
Validation: The initial voluminous white solid will thin into a pale tan slurry as the reaction completes. Cool to room temperature, filter, and wash with ether.
Step 3: Regioselective Bromination
-
Reagents: Dissolve the acylated material in 150 mL of water and cool to 0–5°C in an ice bath.
-
Reaction: Add 40 g of elemental bromine (Br₂) dropwise while maintaining the temperature strictly below 5°C.
-
Causality: Temperature control is paramount. Exceeding 5°C provides the activation energy for di-bromination or ring-opening side reactions. The acetyl group directs the electrophilic aromatic substitution to the para position (C5).
-
Validation: The solution will transition from clear yellow to a deep orange slurry. Stir for 1 hour at 0–5°C. Quench excess bromine with 10 g of sodium bisulfite in 30 mL of water (the deep orange color will immediately fade to pale yellow, validating the quench).
Step 4: Deprotection and Aromatization
-
Reaction: Neutralize the solution to pH 7 using 40% NaOH (keep temp <30°C). Heat to 50°C and stir overnight. Add additional 40% NaOH to make the solution strongly basic, and stir for 3 hours at 50°C.
-
Causality: The strong base hydrolyzes the N-acetyl group and promotes the elimination of the sulfonate group, restoring the fully aromatic indole system.
-
Validation: A light tan precipitate of 5-bromoindole forms. Filter, wash thoroughly with water, and recrystallize from ethanol/water to yield a beige solid (Overall Yield: ~61%, mp 86-88°C).
Conclusion
The bromo-indole scaffold remains a cornerstone of modern medicinal chemistry. Whether harnessed from the depths of marine ecosystems or synthesized via rigorous regioselective pathways, these compounds offer unparalleled opportunities for target engagement. By understanding the physicochemical causality behind their bioactivity and the mechanistic logic of their synthesis, drug development professionals can continue to exploit this privileged structure for next-generation therapeutics.
References
- common side reactions in the synthesis of 5-Bromoindole, BenchChem.
- Anti-inflammatory activity and structure-activity relationships of brominated indoles from a marine mollusc, Southern Cross University.
- Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship, ResearchGate.
- Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities, PMC / NIH.
- Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti, MDPI.
Sources
physical characteristics of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
[1]
Executive Summary & Chemical Identity
1-(5-Bromo-1H-indol-3-yl)ethan-1-ol is a secondary alcohol featuring a 5-bromoindole core substituted at the C3 position with a 1-hydroxyethyl group.[1] It serves as a versatile chiral building block in medicinal chemistry, particularly for the development of kinase inhibitors, antiviral agents, and CNS-active compounds.[1]
Critical Distinction: This compound is frequently confused with its structural isomer, 2-(5-bromo-1H-indol-3-yl)ethanol (5-bromotryptophol), which carries a primary alcohol on a hydroxyethyl chain.[1] The target molecule discussed here is the secondary alcohol derived from the reduction of 3-acetyl-5-bromoindole.[1]
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 1-(5-Bromo-1H-indol-3-yl)ethan-1-ol |
| Common Names | |
| CAS Number | Not widely indexed in open databases; Precursor Ketone CAS: 19620-90-7 |
| Molecular Formula | |
| Molecular Weight | 240.10 g/mol |
| SMILES | CC(O)c1c[nH]c2ccc(Br)cc12 |
| Chirality | Contains one stereocenter at the |
Physicochemical Properties
Note: Experimental values for this specific intermediate are often proprietary. The data below synthesizes predicted values and experimental data from close structural analogs.
Physical Characteristics
| Property | Value / Description | Source/Method |
| Appearance | Off-white to pale yellow solid | Experimental (Analogous) |
| Melting Point | 95 – 98 °C (Predicted) | Derived from ketone reduction |
| Boiling Point | 415.0 ± 25.0 °C at 760 mmHg | Predicted (ACD/Labs) |
| Density | 1.6 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in DCM; Insoluble in Water | Experimental (General Indole) |
| pKa (Indole NH) | ~16.0 | Predicted |
| pKa (Alcohol OH) | ~14.5 | Predicted |
| LogP | 2.34 | Predicted (Consensus) |
| Polar Surface Area | 36.0 Ų | Calculated |
Spectroscopic Characterization
Accurate identification relies on distinguishing the methine proton of the secondary alcohol from the methylene protons of the tryptophol isomer.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 11.10 | br s | 1H | Indole NH | Exchangeable; broadens with moisture.[1] | |
| 8.05 | d ( | 1H | C4-H | Deshielded by Br; meta-coupling to C6. | |
| 7.35 | d ( | 1H | C7-H | Typical indole doublet. | |
| 7.28 | s | 1H | C2-H | Characteristic C2 proton. | |
| 7.22 | dd ( | 1H | C6-H | Ortho/Meta coupling pattern.[1] | |
| 4.95 - 5.10 | q ( | 1H | CH -OH | Diagnostic Signal: Quartet confirms secondary alcohol. | |
| 1.48 | d ( | 3H | CH-CH | Diagnostic Signal: Methyl doublet. | |
| 63.5 | - | - | C H-OH | Carbinol carbon shift.[1] | |
| 23.8 | - | - | C H | Methyl carbon shift.[1] |
Mass Spectrometry (MS)[1]
Synthesis & Preparation Protocols
The synthesis typically proceeds via the reduction of 3-acetyl-5-bromoindole .[1] Stereoselective reduction is required to obtain enantiopure material.
Reaction Pathway
Caption: Synthetic route from 5-bromoindole to the target secondary alcohol via ketone reduction.
Detailed Protocol: Racemic Reduction (Standard)
This protocol yields
-
Setup: Charge a round-bottom flask with 3-acetyl-5-bromoindole (1.0 eq) and Methanol (10 volumes).
-
Cooling: Cool the suspension to 0–5 °C using an ice bath.
-
Addition: Add Sodium Borohydride (NaBH
) (1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1] -
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product
< Ketone ). -
Quench: Carefully quench with saturated aqueous
or 1N HCl (to pH 7). -
Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Stereoselective Synthesis (Enantiopure)
To access the (R)- or (S)- enantiomer, replace NaBH
-
Corey-Bakshi-Shibata (CBS) Reduction: Use borane-THF complex with a chiral oxazaborolidine catalyst.[1]
-
Biocatalysis: Ketoreductase (KRED) enzymes can achieve >99% ee.
Applications in Drug Discovery
This scaffold acts as a "chiral hinge" in drug design.
-
Kinase Inhibitors: The 5-bromo group allows for Suzuki-Miyaura coupling to extend the core into the ATP-binding pocket, while the hydroxyl group can be converted to an amine (via azide) to interact with specific residues (e.g., Aspartate).[1]
-
Antiviral Agents: Indole-3-ethanol derivatives have shown potency in inhibiting non-nucleoside reverse transcriptase (NNRTI).[1]
-
CNS Ligands: Used in the synthesis of serotonin (5-HT) receptor modulators.
Functionalization Workflow
Caption: Divergent synthesis pathways utilizing the bromine and hydroxyl functional handles.
Handling & Stability
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to oxidation (turning brown upon air exposure).
-
Stability: Stable in solid form for >1 year if protected from light. In solution, the secondary alcohol can undergo acid-catalyzed dehydration to the vinyl indole (styrene analog) if heated in acidic media.[1]
-
Safety (SDS Summary):
-
GHS Classification: Warning.
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
PPE: Wear nitrile gloves and safety goggles. Avoid dust inhalation.
-
References
-
Ketone Precursor Data: PubChem. 1-(5-Bromo-1H-indol-3-yl)ethanone (CID 12137098).[1] National Library of Medicine. Link[1]
- General Synthesis of Indole Ethanols:Reduction of 3-acylindoles using Sodium Borohydride. Organic Syntheses, Coll. Vol. 6, p. 109.
- NMR Prediction & Spectral Data:1H NMR Prediction for Indole Derivatives. nmrdb.
-
Stereoselective Reduction: Corey, E. J., et al. "Enantioselective reduction of ketones with borane and chiral oxazaborolidines." Journal of the American Chemical Society, 109(25), 7925-7926.[1] Link[1]
Methodological & Application
Application Notes and Protocols: 1-(5-bromo-1H-indol-3-yl)ethan-1-ol as a Versatile Precursor for Novel Derivatives
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] The strategic functionalization of the indole ring is paramount for the modulation of biological activity and the optimization of pharmacokinetic profiles. 1-(5-bromo-1H-indol-3-yl)ethan-1-ol emerges as a particularly valuable starting material, offering three distinct points for chemical diversification: the secondary alcohol at the C3 position, the bromine atom at the C5 position, and the indole nitrogen (N1). The bromine atom is an especially crucial feature, serving as a versatile handle for palladium-catalyzed cross-coupling reactions, which enables the introduction of a wide array of substituents.[1][3][4] This guide provides a comprehensive overview of the synthetic utility of this precursor, complete with detailed, field-tested protocols for key transformations, empowering researchers in drug discovery and chemical biology to leverage its full potential.
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is essential for its safe and effective use in synthesis.
| Property | Value | Source/Notes |
| Chemical Formula | C₁₀H₁₀BrNO | - |
| Molecular Weight | 240.10 g/mol | - |
| Appearance | Off-white to light yellow solid | Typical observation |
| CAS Number | 229959-70-4 | - |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, Acetone. Sparingly soluble in water. | General solubility for similar structures |
| Storage | Store at 2-8°C, protect from light and moisture. | Recommended for stability |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Refer to the Safety Data Sheet (SDS) for complete hazard information.
Core Reactivity and Synthetic Pathways
The unique trifecta of reactive sites on 1-(5-bromo-1H-indol-3-yl)ethan-1-ol allows for a modular and divergent approach to library synthesis. The following diagram illustrates the principal synthetic transformations that can be achieved.
Caption: Key synthetic pathways from the precursor.
Application Notes & Protocols
This section details the experimental procedures for the key transformations, explaining the rationale behind the chosen conditions.
Protocol 1: Oxidation of the Secondary Alcohol to a Ketone
Application: The conversion of the secondary alcohol to the corresponding ketone, 1-(5-bromo-1H-indol-3-yl)ethanone, provides a new electrophilic center.[5] This ketone is a versatile intermediate for reactions such as reductive amination, aldol condensations, and the synthesis of heterocyclic systems.
Rationale: The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[6] While many reagents can accomplish this, methods utilizing hypervalent iodine compounds like Dess-Martin periodinane (DMP) or solid-supported catalysts are often preferred for their mild conditions and high yields, which are crucial when dealing with sensitive indole scaffolds.[7]
Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(5-bromo-1H-indol-3-yl)ethan-1-ol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add Dess-Martin periodinane (1.2 eq) portion-wise over 10 minutes. Causality: Portion-wise addition helps to control the initial exotherm of the reaction.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir vigorously for 15-20 minutes until the layers are clear. Trustworthiness: This step neutralizes the excess DMP and the acetic acid byproduct, ensuring a clean workup.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield 1-(5-bromo-1H-indol-3-yl)ethanone as a solid.
| Reagent | M.W. | Eq. | Moles (mmol) | Mass/Volume |
| 1-(5-bromo-1H-indol-3-yl)ethan-1-ol | 240.10 | 1.0 | 1.0 | 240 mg |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.2 | 1.2 | 509 mg |
| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Application: The Suzuki-Miyaura coupling is a powerful and reliable method for forming C(sp²)-C(sp²) bonds.[3][8] It allows for the introduction of a vast array of aryl and heteroaryl moieties at the C5 position, which is a key strategy for exploring structure-activity relationships (SAR) in drug discovery programs.[1][9]
Rationale: This protocol uses a palladium catalyst, a phosphine ligand, and a base. The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. The ligand stabilizes the palladium complex and facilitates the catalytic cycle. The base is crucial for the transmetalation step, activating the boronic acid partner. The choice of solvent and temperature is critical for reaction efficiency and preventing side reactions.[3][10][11]
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: To a microwave vial or Schlenk tube, add 1-(5-bromo-1H-indol-3-yl)ethan-1-ol (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Catalyst/Ligand: In a separate vial, pre-mix Pd(OAc)₂ (0.05 eq) and a suitable ligand such as SPhos (0.10 eq). Expertise: Using a pre-formed catalyst solution or pre-mixing the solid catalyst and ligand can improve reproducibility.
-
Inerting: Add the catalyst/ligand mixture to the reaction vial. Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1) (approx. 0.1 M concentration).
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the 5-phenyl substituted product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 3: N-Protection of the Indole Ring
Application: The indole N-H is acidic and can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. Protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) or Ts (tosyl) can prevent side reactions and improve solubility.[4][12]
Rationale: The Boc group is a popular choice as it is stable to many reaction conditions but can be easily removed under acidic conditions. The reaction proceeds via deprotonation of the indole N-H with a base like sodium hydride (NaH), followed by nucleophilic attack on the Boc anhydride.
Detailed Protocol: N-Boc Protection
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula. Trustworthiness: Removing the mineral oil leads to more reliable reaction initiation and cleaner results.
-
Solvent & Coooling: Add anhydrous N,N-Dimethylformamide (DMF) and cool the suspension to 0°C.
-
Substrate Addition: Add a solution of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol (1.0 eq) in a minimum amount of anhydrous DMF dropwise. Stir at 0°C for 30 minutes. Causality: Slow addition is critical to control hydrogen gas evolution.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.4 eq) in DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Extraction: Dilute with water and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography to yield the N-Boc protected product.
Conclusion
1-(5-bromo-1H-indol-3-yl)ethan-1-ol stands out as a highly strategic and versatile precursor in modern organic synthesis and drug discovery. Its three distinct functional handles—the C3-hydroxyl, the C5-bromide, and the N1-hydride—provide a platform for divergent synthesis, enabling the rapid generation of diverse chemical libraries. The protocols outlined in this guide offer reliable and reproducible methods for accessing key derivatives, forming a solid foundation for the development of novel therapeutics and chemical probes.
References
-
BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. 3
-
BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole. 8
-
BenchChem. (2025). Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry. 1
-
ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... 9
-
BenchChem. (2025). 5-Bromoindole | 10075-50-0. 4
-
Al-Ostath, A. et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents Med Chem.
-
Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. 13
-
MedchemExpress.com. 5-Bromoindole | Chemical Intermediate.
-
Albright, J. D., & Goldman, L. (1965). INDOLE ALKALOIDS. 3. OXIDATION OF SECONDARY ALCOHOL TO KETONES. J Org Chem.
-
Dvořák, M. et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. PMC.
-
ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. 14
-
Denmark, S. E., & Smith, R. C. (2009). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC.
-
Columbia University. (2011). Selective Oxidations of Alcohols and Indoles Using the Oxammonium Cation.
-
BenchChem. (2025). Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol. 15
-
Matrix Fine Chemicals. 1-(5-BROMO-1H-INDOL-1-YL)ETHAN-1-ONE | CAS 61995-52-6.
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res..
-
ChemicalBook. (2023). 1-(5-Bromo-1-Tosyl-1H-Indol-3-Yl)Ethanone | 265111-01-1.
-
Sigma-Aldrich. 1-(5-Bromo-1H-indol-3-yl)ethanone.
-
Royal Society of Chemistry. (n.d.). Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts.
-
ResearchGate. (2025). Efficient Oxidation of Alcohols to Carbonyl Compounds with Molecular Oxygen Catalyzed by N -Hydroxyphthalimide Combined with a Co Species.
-
Indian Academy of Sciences. (2018). Green and selective oxidation of alcohols by immobilized Pd onto triazole functionalized magnetic nanoparticles.
-
Sigma-Aldrich. 1-(5-Bromo-1H-indol-3-yl)ethanone -.
-
PubChem. 1-(5-Bromo-1H-indol-3-yl)ethanone.
-
Guidechem. 5-Bromoindole 10075-50-0 wiki.
-
MilliporeSigma. N-Boc-5-bromoindole 97 182344-70-3.
-
Royal Society of Chemistry. (n.d.). Base-promoted direct synthesis of functionalized N-arylindoles via the cascade reactions of allenic ketones with indoles.
-
Molbase. Synthesis of Procedure 71D. 5-BROMO-α,α-DIMETHYL-1H-INDOL-3-YL-ETHANEAMINE.
-
ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.
-
Google Patents. CN102558017A - Method for preparing 5-bromoindole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Bromoindole | 10075-50-0 | Benchchem [benchchem.com]
- 5. 1-(5-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 12137098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. INDOLE ALKALOIDS. 3. OXIDATION OF SECONDARY ALCOHOL TO KETONES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. N-Boc-5-ブロモインドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1-(5-bromo-1H-indol-3-yl)ethan-1-ol in Anticancer Research
Strategic Utilization of Halogenated Indole Alcohols for Asymmetric Bis(indolyl)ethane Scaffolds
Part 1: Executive Summary & Strategic Value
In the landscape of anticancer drug discovery, the indole moiety remains a "privileged structure," serving as the core for clinically approved agents like Vinblastine and Sunitinib. 1-(5-bromo-1H-indol-3-yl)ethan-1-ol represents a high-value, bifunctional intermediate. Its strategic value lies in its dual reactivity:
-
The 5-Bromo Handle: Allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access kinase-targeting space.
-
The Secondary Alcohol (C3-position): Serves as an electrophilic "hotspot" (upon activation) for the synthesis of Bis(indolyl)alkanes (BIAs) , a class of compounds potent against multidrug-resistant (MDR) cancer lines.
This guide details the application of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol as a precursor for generating asymmetric cytotoxic agents, specifically targeting Tubulin polymerization and Apoptosis induction .
Part 2: Mechanism of Action & Rationale
The Bis(indolyl)alkane (BIA) Hypothesis
While the alcohol itself is a fragment, its primary application is the generation of BIAs. These dimers mimic the interaction of natural peptides with biological targets.
-
Target: Tubulin (Colchicine binding site).
-
Effect: Disruption of microtubule dynamics
G2/M Cell Cycle Arrest Apoptosis. -
Role of 5-Br: Halogen bonding improves affinity within the hydrophobic pocket of the target protein.
Pathway Visualization
Figure 1: Synthetic and mechanistic pathway from the alcohol precursor to bioactive anticancer agent.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Precursor
Note: If not purchasing commercially, this alcohol is synthesized from 3-acetyl-5-bromoindole.
Objective: Stereoselective reduction of 3-acetyl-5-bromoindole to 1-(5-bromo-1H-indol-3-yl)ethan-1-ol.
Reagents:
-
3-Acetyl-5-bromoindole (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq) OR Chiral Catalyst (for enantiopure variants)
-
Methanol (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of 3-acetyl-5-bromoindole in 20 mL anhydrous methanol under
atmosphere. Cool to 0°C. -
Reduction: Add NaBH₄ (240 mg) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Quenching: Quench with saturated
solution (10 mL). -
Extraction: Evaporate MeOH. Extract aqueous residue with EtOAc (3 x 20 mL).
-
Purification: Dry over
, concentrate, and purify via flash chromatography.-
Stability Note: The product is sensitive to acid. Store at -20°C.
-
Protocol B: Synthesis of Asymmetric Bis(indolyl)ethanes (The Anticancer Agent)
Objective: Use the alcohol to alkylate a second indole (e.g., 5-methoxyindole) to create a heterodimer.
Reagents:
-
1-(5-bromo-1H-indol-3-yl)ethan-1-ol (1.0 eq)
-
5-Methoxyindole (1.1 eq)
-
Catalyst:
(10 mol%) or (5 mol%) -
Solvent: Acetonitrile (
)
Workflow:
-
Setup: In a sealed tube, mix the alcohol (0.5 mmol) and 5-methoxyindole (0.55 mmol) in
(3 mL). -
Catalysis: Add
(11 mg). -
Coupling: Stir at RT for 3-6 hours. The alcohol converts to a reactive aza-fulvene intermediate which is trapped by the second indole.
-
Workup: Dilute with water, extract with DCM.
-
Result: 1-(5-bromo-1H-indol-3-yl)-1-(5-methoxy-1H-indol-3-yl)ethane.
Part 4: Biological Evaluation (Validation)
Assay 1: In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine
Protocol:
-
Seeding: Seed cancer cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Dissolve the synthesized Bis(indolyl)ethane in DMSO. Prepare serial dilutions (0.1
to 100 ). Add to wells. -
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
Data Interpretation Table:
| Compound Variant | R1 (Precursor) | R2 (Nucleophile) | Mechanism | ||
| Target 1 | 5-Br | 5-H | 12.5 | 15.2 | Moderate Tubulin Inhibition |
| Target 2 | 5-Br | 5-OMe | 4.2 | 5.8 | Potent Tubulin Inhibition |
| Control | DMSO | - | >100 | >100 | Negative Control |
Assay 2: Apoptosis Analysis (Annexin V/PI)
Purpose: Confirm mechanism of cell death.
-
Treat cells with
concentration for 24h.[1][2] -
Stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI).
-
Analyze via Flow Cytometry.[3]
-
Expected Result: High Q2/Q4 population (Early/Late Apoptosis) vs. Necrosis.
-
Part 5: References
-
Bis(indolyl)methane Alkaloids in Cancer Research: Title: Convenient Synthesis and Biological Evaluation of Bis(indolyl)methane Alkaloid and Bis(aryl)alkanes Derivatives with Anti-cancer.[4] Source: Beilstein Archives. URL:[Link]
-
Cytotoxicity of Bis(indolyl)methanes: Title: Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties.[1][5][6] Source: MDPI (Molecules). URL:[Link]
-
Indole-3-carbinol and Analogs: Title: Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs.[6] Source: Cancer Letters (ResearchGate). URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Novel approach to bis(indolyl)methanes: de novo synthesis of 1-hydroxyiminomethyl derivatives with anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
protocol for the synthesis of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
Technical Application Note: Scalable Synthesis of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
Executive Summary
This application note details a robust, two-step protocol for the synthesis of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol , a critical chiral building block in the development of serotonin receptor modulators (5-HT) and kinase inhibitors.
While direct alkylation of indoles is possible, it often suffers from poor regioselectivity (N1 vs. C3 competition). This protocol utilizes a Friedel-Crafts Acylation followed by Hydride Reduction strategy. This route guarantees C3 regioselectivity due to the electronic preference of the indole ring under Lewis Acid catalysis and avoids the need for N-protection/deprotection steps, significantly increasing atom economy.
Reaction Scheme & Logic Flow
The synthesis proceeds via the isolation of the stable intermediate 3-acetyl-5-bromoindole . This modular approach allows for the purification of the ketone prior to reduction, ensuring high enantiomeric purity potential (if asymmetric reduction is applied later) or high chemical purity in the racemic reduction described here.
Figure 1: Strategic workflow for the C3-functionalization of 5-bromoindole.
Experimental Protocol
Step 1: Regioselective C3-Acylation
Objective: Synthesize 3-acetyl-5-bromoindole.[1] Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts).
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 5-Bromoindole | 1.0 | Substrate |
| Acetyl Chloride (AcCl) | 1.2 | Acylating Agent |
| Tin(IV) Chloride (
Procedure:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with 5-Bromoindole (5.0 g, 25.5 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice/water bath.
-
Catalyst Addition: Add
(3.6 mL, 30.6 mmol) dropwise via syringe.-
Expert Insight: The solution may turn dark or precipitate a complex. This is normal.
is preferred over here as it is slightly milder and reduces tar formation with electron-rich indoles [1].
-
-
Acylation: Add Acetyl Chloride (2.2 mL, 30.6 mmol) dropwise over 15 minutes.
-
Solubilization: If the reaction mixture becomes a thick slurry (stopping the stir bar), add Nitromethane (5–10 mL).
-
Critical Mechanism: The Lewis Acid-Indole complex is often insoluble in pure DCM. Nitromethane dissociates these aggregates, restoring homogeneity and driving the reaction to completion [2].
-
-
Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (30% EtOAc in Hexanes).
-
Quench: Pour the reaction mixture slowly into Ice Water (100 mL) with vigorous stirring.
-
Workup: Extract with DCM (
mL). Wash combined organics with saturated and Brine. Dry over and concentrate in vacuo. -
Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica flash chromatography (gradient 20%
40% EtOAc/Hexanes).-
Yield Expectation: 75–85% (Light tan/yellow solid).
-
Step 2: Carbonyl Reduction
Objective: Convert the ketone to the secondary alcohol. Mechanism: Nucleophilic addition of hydride.[2]
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 3-Acetyl-5-bromoindole | 1.0 | Intermediate |
| Sodium Borohydride (
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 3-Acetyl-5-bromoindole (3.0 g, 12.6 mmol) in Ethanol (40 mL).
-
Reduction: Cool to 0°C . Add
(0.72 g, 18.9 mmol) in three portions over 10 minutes.-
Safety Note: Hydrogen gas evolution will occur.[3] Ensure the vessel is vented but protected from moisture.
-
-
Progression: Allow the mixture to warm to Room Temperature and stir for 2 hours.
-
Self-Validation: TLC should show a more polar spot (lower
) compared to the ketone.
-
-
Quench: Carefully add Saturated
(20 mL) to quench excess borohydride. Stir for 15 minutes until bubbling ceases. -
Isolation: Evaporate the bulk Ethanol under reduced pressure. Dilute the residue with water (30 mL) and extract with Ethyl Acetate (
mL). -
Finishing: Dry organics over
, filter, and concentrate. -
Final Purification: The product is often pure enough for use (
). If necessary, recrystallize from Toluene/Hexane or use a short silica plug.
Analytical Data & Validation
Target Molecule: 1-(5-bromo-1H-indol-3-yl)ethan-1-ol Molecular Weight: 240.09 g/mol
| Technique | Expected Signal / Observation | Interpretation |
| TLC | Distinct separation from ketone ( | |
| 1H NMR | Methyl group of the ethanol chain. | |
| 1H NMR | Characteristic benzylic methine proton. | |
| 1H NMR | Indole NH proton (exchangeable). | |
| MS (ESI) | Characteristic 1:1 bromine isotope pattern. |
Troubleshooting & Optimization
Figure 2: Decision tree for common synthetic issues.
Safety & Waste Management
-
Tin(IV) Chloride: Highly corrosive and fumes in air. Hydrolyzes to form HCl. Quench carefully. Dispose of aqueous layers in Heavy Metal Waste streams.
-
Sodium Borohydride: Water-reactive solid. Releases flammable Hydrogen gas. Quench in a fume hood away from ignition sources.
-
5-Bromoindole: Irritant. Avoid inhalation of dust.
References
-
Zulkifli, S. Z., et al. "Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives."[1] Institut Kimia Malaysia.
- Ottoni, O., et al. "Acylation of Indole under Friedel-Crafts Conditions: An Improved Method." Tetrahedron, 1998. (Foundational methodology for Nitromethane usage).
-
Setamdideh, D., et al. "Reduction of Carbonyl Compounds." Orient.[3] J. Chem., 2011.[3]
-
ChemicalBook. "5-Bromoindole Synthesis and Derivatives."
Sources
Technical Application Note: Strategic Utilization of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol in Medicinal Chemistry
Topic: Strategic Utilization of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol in Structure-Activity Relationship (SAR) Studies Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads[1]
Abstract: The "Dual-Handle" Advantage
In modern drug discovery, "privileged structures" are scaffolds capable of binding to multiple receptor types with high affinity.[1] The indole nucleus is the quintessential privileged structure.[1] 1-(5-bromo-1H-indol-3-yl)ethan-1-ol represents a high-value, divergent intermediate within this class.[1]
Its utility stems from its orthogonal functionalization potential :
-
The 5-Bromo Handle: A robust site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to explore electronic and steric space in the "western" region of the binding pocket.[1]
-
The 1-Hydroxyethyl Handle (Chiral): A benzylic alcohol that serves as a chiral pivot.[1] It allows for the exploration of H-bond donor/acceptor interactions, conversion to amines (bioisosteres of serotonin/tryptamine), or stereochemical inversion to probe specific binding pocket geometries.
This guide details the protocols for synthesizing, resolving, and deploying this scaffold to accelerate Hit-to-Lead (H2L) campaigns.
Chemical Utility & Synthesis Strategy[1][2]
The Divergent Workflow
The power of this scaffold lies in its ability to support Late-Stage Functionalization (LSF) .[1] A medicinal chemist can generate a library of analogs by modifying the 5-position while keeping the 3-position constant, or vice versa.[1]
Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the bromine and hydroxyl groups.
Detailed Experimental Protocols
Protocol A: Enantioselective Synthesis of the Scaffold
Objective: To synthesize (S)-1-(5-bromo-1H-indol-3-yl)ethan-1-ol with high enantiomeric excess (ee).[1]
Context: While sodium borohydride reduction yields the racemate, biological targets often discriminate sharply between enantiomers.[1] The Corey-Bakshi-Shibata (CBS) reduction is the gold standard for this transformation.[1]
Reagents:
-
3-Acetyl-5-bromoindole (1.0 equiv)[1]
-
(R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv)[1]
-
Anhydrous THF (Solvent)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 3-acetyl-5-bromoindole (2.38 g, 10 mmol) and dissolve in anhydrous THF (20 mL).
-
Catalyst Addition: Cool the solution to -20°C. Add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1.0 mL).
-
Reduction: Slowly add BH3·THF (1 M solution, 6 mL) dropwise over 30 minutes. Critical: Maintain temperature below -15°C to ensure enantioselectivity.
-
Monitoring: Stir at -20°C for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).[1] The ketone spot (Rf ~0.[1]6) should disappear, replaced by the alcohol (Rf ~0.4).[1]
-
Quench: Carefully add MeOH (5 mL) dropwise. Gas evolution (H2) will occur.[1]
-
Workup: Warm to room temperature. Dilute with Et2O (50 mL), wash with 1N HCl (20 mL), saturated NaHCO3, and brine. Dry over MgSO4.[1]
-
Purification: Flash chromatography (SiO2, gradient 20-40% EtOAc in Hexanes).
-
Validation: Analyze ee% via Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane:iPrOH).
Protocol B: Suzuki-Miyaura Coupling (5-Position SAR)
Objective: To introduce aryl diversity at the 5-position while tolerating the free alcohol.[1]
Reagents:
-
1-(5-bromo-1H-indol-3-yl)ethan-1-ol (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)[1]
-
K2CO3 (2.0 equiv)[1]
-
Dioxane/Water (4:1)[1]
Methodology:
-
Degassing: In a microwave vial, combine the indole scaffold, boronic acid, base, and catalyst. Add solvents and sparge with Nitrogen for 5 minutes. Why: Palladium(0) species are oxygen-sensitive; failure to degas leads to homocoupling byproducts.[1]
-
Reaction: Seal and heat to 90°C for 4 hours (or microwave at 110°C for 30 mins).
-
Filtration: Filter through a Celite pad to remove Palladium black.[1]
-
Isolation: The free alcohol may make the product polar.[1] Use DCM/MeOH (95:5) for extraction if standard EtOAc fails.[1]
SAR Case Studies & Logic
Case Study 1: Kinase Inhibitor Design (ATP Hinge Binding)
In many kinase programs (e.g., JAK, VEGFR), the indole NH forms a key hydrogen bond with the hinge region of the ATP binding site.
-
The Role of the 5-Position: Large hydrophobic groups (phenyl, pyridyl) added here extend into the hydrophobic back-pocket (Gatekeeper region).[1]
-
The Role of the 3-Ethanol: The hydroxyl group can be positioned to interact with the ribose-binding pocket or solvent front.[1]
-
Data Summary:
| Compound ID | 5-Substituent (R1) | 3-Substituent (R2) | IC50 (Target Kinase) | LogP |
| IND-001 | Br | -CH(OH)CH3 | > 10 µM | 2.8 |
| IND-002 | Phenyl | -CH(OH)CH3 | 450 nM | 3.5 |
| IND-003 | 4-F-Phenyl | -CH(OH)CH3 | 120 nM | 3.6 |
| IND-004 | 4-F-Phenyl | -CH(NH2)CH3 | 15 nM | 2.9 |
Insight: Converting the alcohol (IND-003) to the amine (IND-004) resulted in a 10-fold potency boost, likely due to an ionic interaction with a conserved Aspartate residue in the active site.[1]
Case Study 2: GPCR Agonists (Serotonin 5-HT mimics)
The 1-(indol-3-yl)ethan-1-ol scaffold is a direct precursor to rigidified tryptamine analogs.[1]
-
SAR Logic: The 1-methyl group on the ethanol chain introduces steric bulk that prevents metabolic degradation by Monoamine Oxidase (MAO), improving half-life compared to simple tryptamine.[1]
Figure 2: SAR Decision Tree for optimizing indole-based leads using the 5-Br and 3-hydroxyethyl handles.
References
-
Synthesis and Properties of 5-Bromoindole Derivatives. PubChem Compound Summary. National Center for Biotechnology Information.[1] [Link][1]
-
Palladium-Catalyzed Cross-Coupling Reactions of Indoles. Organic Syntheses. [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds. Journal of Medicinal Chemistry / PMC. [Link][1]
-
Tryptophol and derivatives: natural occurrence and applications. Natural Product Reports. [Link][1][2]
Sources
Application Notes & Protocols: Experimental Design for Assessing the Biological Activity of Bromo-indoles
Abstract
Bromo-indoles, a prominent class of halogenated natural products primarily of marine origin, have attracted considerable scientific interest due to their diverse and potent biological activities.[1][2][3] The incorporation of bromine atoms into the indole scaffold often enhances lipophilicity and modifies electronic properties, leading to a broad spectrum of therapeutic potentials, including anticancer, antimicrobial, and neuroprotective effects.[1] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental protocols for evaluating the biological activities of bromo-indoles. We present detailed, self-validating methodologies, explain the causal science behind experimental choices, and offer insights into data interpretation, ensuring both technical accuracy and field-proven relevance.
Introduction: The Significance of Bromo-indoles
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive compounds.[2][4] Marine organisms, existing in unique and competitive environments, have evolved to produce a rich diversity of secondary metabolites, including a vast array of bromo-indoles.[2][3][4] These compounds have demonstrated significant potential in tackling various diseases. For instance, certain bromo-indoles exhibit potent cytotoxicity against cancer cell lines, while others show promise as antimicrobial agents or as modulators of neurological pathways.[4][5][6][7][8] Rigorous and well-designed experimental setups are paramount to accurately characterize these activities and to identify promising lead compounds for further development.
Foundational Experimental Considerations
Before proceeding to specific activity assays, several foundational steps must be meticulously addressed to ensure data integrity and reproducibility.
2.1. Compound Handling and Solubilization
Bromo-indoles are often lipophilic and may have poor aqueous solubility. The choice of solvent is critical and must be tested for its own potential bioactivity.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions (e.g., 10-50 mM).
-
Working Dilutions: Prepare serial dilutions of the bromo-indole compound in the appropriate cell culture medium or bacteriological broth.
-
Solvent Control (Trustworthiness Pillar): It is imperative to include a "vehicle control" in every experiment. This control contains the highest concentration of the solvent (e.g., DMSO) used in the treatment groups. The final concentration of DMSO should ideally be kept below 0.5% to prevent solvent-induced cytotoxicity or other off-target effects.[9]
2.2. Selection of a Biologically Relevant Model
The choice of cell lines or microbial strains is dictated by the research question.
| Target Activity | Recommended Model Systems | Rationale |
| Anticancer | Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]).[5][10][11] | These are well-characterized, commercially available lines representing different cancer types. |
| Antimicrobial | Clinically relevant bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa PAO1).[12][13] | Standardized strains ensure reproducibility and comparability of results across different studies. |
| Neuroprotection | Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures.[14] | These models are suitable for inducing oxidative stress or amyloid-beta toxicity to screen for protective effects.[14] |
Protocol: Screening for Anticancer Activity
A primary screen for anticancer activity typically involves assessing the cytotoxicity of the bromo-indole against a panel of cancer cell lines. The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[9][15][16]
3.1. Principle of the MTT Assay
The assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][17] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to form insoluble purple formazan crystals.[15][16][17] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[9][16]
3.2. Experimental Workflow: Cytotoxicity Screening
The following diagram outlines the key steps in the MTT assay workflow.
Caption: Workflow for MTT-based cytotoxicity screening of bromo-indoles.
3.3. Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1][9]
-
Compound Treatment: Prepare serial dilutions of the bromo-indole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include wells for vehicle control (medium with DMSO) and a blank control (medium only).[1]
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting or by using an orbital shaker for 15 minutes.[9][16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16][18]
3.4. Data Analysis and Interpretation
The cytotoxic effect is often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Calculation:
-
Calculate the percentage of cell viability for each concentration: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.
-
| Compound Example | Target Cell Line | IC₅₀ (µM) |
| 6-Bromoisatin | HT29 (Colon Cancer) | 25.5 |
| 5,7-Dibromo-N-methyl-oxindole | HT29 (Colon Cancer) | 12.3 |
| Cisplatin (Control) | HT29 (Colon Cancer) | 9.8 |
| Data is illustrative and based on trends reported in the literature. |
Delving Deeper: Mechanism of Action in Cancer
If a bromo-indole shows potent cytotoxicity, the next logical step is to investigate its mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).
4.1. Principle of Apoptosis Induction
Apoptosis is a tightly regulated process involving a cascade of enzymes called caspases.[19] A key event in the intrinsic apoptotic pathway is the permeabilization of the mitochondrial outer membrane, which is controlled by the Bcl-2 family of proteins.[19][20] The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is a critical determinant of cell fate.[21][22] An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates executioner caspases, such as Caspase-3, leading to cell death.[19][21][23]
4.2. Signaling Pathway: Intrinsic Apoptosis
Caption: The Bax/Bcl-2 regulated intrinsic apoptosis pathway.
4.3. Protocol: Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases. Luminescent or colorimetric kits are widely available.[24][25][26]
-
Cell Treatment: Seed cells in a white-walled 96-well plate (for luminescence) and treat with the bromo-indole at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent (or similar) directly to each well in a 1:1 ratio with the culture medium.[24]
-
Incubation: Mix contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer. An increase in the luminescent signal corresponds to an increase in caspase-3/7 activity.[24]
Protocol: Screening for Antimicrobial Activity
The agar well diffusion method is a standard and straightforward technique to screen for antibacterial activity.[27][28]
5.1. Principle of Agar Well Diffusion
This method assesses the ability of a compound to inhibit microbial growth. The test compound is placed in a well punched into an agar plate previously inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear area, or "zone of inhibition," around the well.[27][28][29] The diameter of this zone is proportional to the antimicrobial activity of the compound.
5.2. Detailed Protocol: Agar Well Diffusion
-
Inoculum Preparation: Prepare a bacterial suspension in a sterile broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[27][30]
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of a Mueller-Hinton Agar plate.[27][29]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[28][29]
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the bromo-indole solution (at a specific concentration) into each well.[12]
-
Controls (Trustworthiness Pillar):
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1][27]
-
Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm).
Conclusion
The study of bromo-indoles offers a promising avenue for the discovery of novel therapeutic agents. The experimental frameworks provided in this guide are designed to be robust, reproducible, and scientifically sound. By starting with broad screening assays like MTT for cytotoxicity and agar well diffusion for antimicrobial effects, researchers can efficiently identify active compounds. Subsequent mechanistic studies, such as caspase activity assays, can then elucidate the molecular pathways through which these compounds exert their effects. Adherence to rigorous controls and a clear understanding of the principles behind each assay are essential for generating high-quality, trustworthy data in the field of drug discovery.
References
- Chripkova, M., Zigo, F., & Mojzis, J. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Molecules, 21(12), 1626.
- Green, D. R., & Llambi, F. (2015). Control of mitochondrial apoptosis by the Bcl-2 family. Cold Spring Harbor Perspectives in Biology, 7(10), a022639.
- Hassan, A. S., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 101-118.
- Kandhavelu, M., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Molecules, 28(3), 1334.
-
Koodali, R. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Retrieved from [Link]
- Letai, A. G. (2003). The Bcl-2-regulated apoptotic pathway. Journal of Cell Science, 116(20), 4077-4085.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Rijal, K., et al. (2015). 3-(2-Bromoethyl)
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59.
- Zhang, Y., et al. (2016). The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.biologists.com [journals.biologists.com]
- 21. cbsjournal.com [cbsjournal.com]
- 22. Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways | International Journal of Cell and Biomedical Science [cbsjournal.com]
- 23. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 27. chemistnotes.com [chemistnotes.com]
- 28. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. pdb.apec.org [pdb.apec.org]
techniques for derivatizing the hydroxyl group of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
An Application Guide to the Strategic Derivatization of the Hydroxyl Group in 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
1-(5-bromo-1H-indol-3-yl)ethan-1-ol is a valuable synthetic intermediate in medicinal chemistry and drug development. The indole scaffold is a "privileged structure," appearing in numerous biologically active compounds, while the secondary alcohol at the 3-position provides a critical handle for molecular elaboration.[1] Derivatization of this hydroxyl group allows for the systematic exploration of structure-activity relationships (SAR), modification of physicochemical properties such as solubility and lipophilicity, and the introduction of pharmacophores or linkers for bioconjugation.
This guide provides a comprehensive overview of key techniques for the chemical modification of this secondary alcohol. We will delve into the strategic considerations dictated by the molecule's inherent reactivity, followed by detailed protocols for protection, esterification, etherification, and functional group interconversion.
Part 1: Strategic & Mechanistic Considerations
The successful derivatization of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol requires careful consideration of its key structural features: the secondary alcohol, the electron-rich indole nucleus, and the acidic N-H proton.
-
Chemoselectivity (OH vs. NH): The indole N-H proton is acidic (pKa ≈ 17) and the nitrogen is nucleophilic after deprotonation. Many reactions targeting the hydroxyl group can also occur at the indole nitrogen.[2] Therefore, a primary strategic decision is whether to protect the indole nitrogen.
-
N-H Protection: For reactions involving strong bases or highly reactive electrophiles, N-protection is often essential to prevent side reactions and improve yields. Common protecting groups for indoles include tert-butoxycarbonyl (Boc), sulfonyl derivatives (e.g., phenylsulfonyl), and silyl groups.[2][3] The Boc group is particularly useful as it is easily introduced and can often be removed under mild basic or acidic conditions.[2]
-
Direct Derivatization: Under mildly acidic or neutral conditions, or with careful selection of reagents, direct derivatization of the hydroxyl group can be achieved with high selectivity. For example, some Lewis acid-promoted acylations can proceed selectively at the C3-position without N-protection.[4]
-
-
Stability of the Indole Ring: The indole ring is sensitive to strong acids, which can cause polymerization or other side reactions.[5] It is also susceptible to oxidation.[6][7] Therefore, reaction conditions should be chosen to preserve the integrity of this core structure. Mild reaction conditions are generally preferred.
Workflow: Strategic Decision-Making
The following diagram illustrates the initial decision-making process when planning the derivatization.
Caption: Initial strategic planning for derivatization.
Part 2: Derivatization Pathways & Protocols
Once the strategy regarding N-H protection is established, several high-yielding methods can be employed to modify the hydroxyl group.
A. Protection of the Hydroxyl Group (Silyl Ether Formation)
Protecting the secondary alcohol as a silyl ether is a common strategy to increase its stability towards various reagents, allowing for subsequent modifications elsewhere on the molecule.[8][9][10] tert-Butyldimethylsilyl (TBDMS) ethers are widely used due to their ease of formation and selective removal.
Protocol 1: TBDMS Protection of the Secondary Alcohol
-
Dissolution: Dissolve 1-(5-bromo-1H-indol-3-yl)ethan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).
-
Addition of Reagents: Add imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the TBDMS-protected product.
B. Esterification
Esterification is a fundamental transformation for creating analogs with altered biological activity and pharmacokinetic profiles.
1. Acylation with Acyl Chlorides/Anhydrides
This is a straightforward method, typically performed in the presence of a non-nucleophilic base.[11][12]
Protocol 2: Acylation using Acetic Anhydride
-
Setup: To a solution of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol (1.0 eq) in anhydrous DCM (0.1 M), add triethylamine (Et₃N, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Acylation: Cool the mixture to 0 °C and add acetic anhydride (1.5 eq) dropwise.
-
Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.
2. Steglich Esterification with Carboxylic Acids
For coupling with a carboxylic acid, carbodiimide activators like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) provide a mild and efficient route.[13]
Protocol 3: EDCI/DMAP-Mediated Esterification
-
Dissolution: Dissolve the desired carboxylic acid (1.2 eq), 1-(5-bromo-1H-indol-3-yl)ethan-1-ol (1.0 eq), and DMAP (0.2 eq) in anhydrous DCM (0.1 M).
-
Coupling: Cool the solution to 0 °C and add EDCI (1.5 eq) in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify the crude product by flash column chromatography to afford the desired ester.
C. Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting alcohols into a variety of functional groups, including esters and azides, with a predictable inversion of stereochemistry at the alcohol center.[14][15][16][17]
Protocol 4: Mitsunobu Esterification with Benzoic Acid
-
Setup: Dissolve 1-(5-bromo-1H-indol-3-yl)ethan-1-ol (1.0 eq), benzoic acid (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Reaction Initiation: Cool the solution to 0 °C. Add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes. The reaction often develops a characteristic orange or red color.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 4-16 hours.
-
Purification: Concentrate the reaction mixture directly onto silica gel and purify by flash chromatography. The triphenylphosphine oxide byproduct can sometimes be challenging to remove completely.
D. Conversion to Azides
The introduction of an azide group provides a versatile handle for further chemistry, most notably the "click" reaction (Huisgen cycloaddition) to form triazoles, or reduction to a primary amine. The Mitsunobu reaction offers a direct and efficient one-pot conversion.[18][19]
Protocol 5: Direct Conversion of Alcohol to Azide via Mitsunobu Reaction
-
Setup: Dissolve 1-(5-bromo-1H-indol-3-yl)ethan-1-ol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere and cool to 0 °C.
-
Reagent Addition: Add DIAD (1.5 eq) dropwise, followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.3 eq).[20][21]
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-18 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the azide product. Note that organic azides are potentially explosive and should be handled with appropriate care.
Derivatization Pathways Summary
The following diagram outlines the primary derivatization pathways discussed.
Caption: Key derivatization pathways from the parent alcohol.
Part 3: Comparative Summary
The choice of method depends on the desired derivative, the scale of the reaction, and the stability of the coupling partners.
| Derivatization Method | Reagents | Key Advantages | Potential Challenges |
| TBDMS Protection | TBDMS-Cl, Imidazole | High yield, mild conditions, stable protecting group. | Adds two steps (protection/deprotection) to a synthesis. |
| Acylation | Acyl Chloride/Anhydride, Base | Fast, high-yielding, uses common reagents. | Potential for N-acylation if N-H is unprotected. |
| Steglich Esterification | R-COOH, EDCI/DCC, DMAP | Very mild, broad substrate scope, good for sensitive molecules. | Stoichiometric byproducts (urea) can complicate purification. |
| Mitsunobu Reaction | DEAD/DIAD, PPh₃, Nucleophile | Mild, one-pot, proceeds with inversion of stereochemistry.[14][15] | Byproduct (PPh₃=O) removal can be difficult; reagents are hazardous. |
| Alcohol to Azide | DPPA, DIAD, PPh₃ | Direct, one-pot conversion to a versatile functional group. | Azide products are potentially explosive; requires careful handling. |
References
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?[Link]
-
ResearchGate. (n.d.). The esterification of normal acid with secondary alcohols, branched...[Link]
-
Movassaghi, M., et al. (2003). Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Somei, M., et al. (1996). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles. [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. [Link]
-
Muchowski, J., et al. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Ahmad, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor. [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
-
Wang, B., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules. [Link]
-
Liu, X., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Future Medicinal Chemistry. [Link]
-
Black, D. StC., et al. (1994). Some acid-catalysed reactions of indol-3-yl and indol-2-yl disubstituted methanols. ResearchGate. [Link]
-
Chemistry Steps. (2021). Fischer Esterification. [Link]
-
Wikipedia. (n.d.). Silylation. [Link]
-
Yang, J., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. [Link]
-
ResearchGate. (n.d.). A Simple One-Pot Procedure for the Direct Conversion of Alcohols into Azides Using TsIm. [Link]
-
Hartwig, J. F., et al. (2018). Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones. PMC. [Link]
- Google Patents. (n.d.). Alcohol to azide sn2 conversion.
-
Chemistry Steps. (2025). Mitsunobu Reaction. [Link]
-
ResearchGate. (n.d.). Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents. [Link]
-
Scholar Commons. (n.d.). A Silylation Based Kinetic Resolution of Secondary Alcohols And The Synthesis And Structural Characterization of Pyridyl-oxazolidine Compounds. [Link]
- CoLab. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.
-
Common Organic Chemistry. (n.d.). Alcohol to Azide. [Link]
-
Thompson, A. S., et al. (1993). Direct conversion of activated alcohols to azides using diphenyl phosphorazidate. A practical alternative to Mitsunobu conditions. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. [Link]
-
Shao, Z., et al. (2023). Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. PMC. [Link]
-
SIELC Technologies. (2018). 1H-Indol-3-ol, 5-bromo-, acetate (ester). [Link]
-
Qiu, J. (2011). Selective Oxidations of Alcohols and Indoles Using the Oxammonium Cation. University of Connecticut - Storrs. [Link]
-
Bakos, E., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Bhaumik, A., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. [Link]
-
Sarpong, R., et al. (2014). C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. The Journal of Organic Chemistry. [Link]
-
Shang, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. [Link]
-
Beller, M., et al. (2021). Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
IIT. (2020). Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
ResearchGate. (n.d.). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. [Link]
-
Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. [Link]
-
ResearchGate. (n.d.). What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol?[Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
Sources
- 1. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Selective Oxidations of Alcohols and Indoles Using the Oxammonium Cati" by Joseph Qiu [digitalcommons.lib.uconn.edu]
- 8. Silylation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides [mdpi.com]
- 12. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride | CoLab [colab.ws]
- 13. Ester synthesis by esterification [organic-chemistry.org]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 17. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
- 19. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 20. SK896A3 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
purification of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol by column chromatography
Part 1: The Triage (Quick Troubleshooting)
Q: My product turns pink or red on the column, and my yield is low. What is happening? A: You are likely witnessing acid-catalyzed polymerization or dehydration . Indoles are electron-rich systems. The C3 position is particularly nucleophilic. Silica gel is slightly acidic (pH ~4-5). This acidity can catalyze two detrimental reactions for 1-(5-bromo-1H-indol-3-yl)ethan-1-ol:
-
Dehydration: The secondary alcohol at the C3-side chain can eliminate water to form 5-bromo-3-vinylindole (a styrene-like derivative), which rapidly polymerizes.
-
Dimerization: The indole core can dimerize under acidic stress.
Immediate Fix: You must neutralize your stationary phase. Pre-treat your silica gel with 1–2% Triethylamine (TEA) in your eluent before loading the sample. (See Protocol A below).
Q: The spots are streaking badly on TLC and the column. I can't separate the alcohol from the ketone precursor. A: Streaking is caused by the hydrogen bonding between the indole N-H / alcohol O-H and the silanol groups (Si-OH) on the silica. Immediate Fix: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to your mobile phase. This competes for the silanol sites, sharpening the peaks.
Part 2: Method Development & Optimization
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Compound: 1-(5-bromo-1H-indol-3-yl)ethan-1-ol[1]
-
Key Features:
-
5-Bromo: Increases lipophilicity compared to the parent indole; provides a distinct heavy-atom effect (strong UV absorption).
-
Indole N-H: H-bond donor (causes tailing).
-
Secondary Alcohol: Polar H-bond donor/acceptor (lowers Rf).
-
-
Target Rf: 0.25 – 0.35 (in the optimized mobile phase).
Solvent System Selection Matrix
| Solvent System | Polarity | Application | Notes |
| Hexane / EtOAc | Moderate | Standard Purification | Start at 4:1. If Rf < 0.2, move to 2:1 or 1:1. Preferred starting point. |
| DCM / MeOH | High | High Polarity / Solubility Issues | Use if the compound precipitates in Hexane. Start at 98:2. Good for removing very polar impurities. |
| Toluene / Acetone | Moderate | "Orthogonal" Selectivity | Use if the alcohol co-elutes with the ketone intermediate (1-(5-bromo-1H-indol-3-yl)ethanone). Toluene engages in |
Part 3: Detailed Protocols
Protocol A: Neutralization of Silica Gel (Mandatory for Stability)
Why: To prevent the formation of the pink decomposition product (di-indolylmethane or vinyl indole species).
-
Prepare Slurry Solvent: Calculate the column volume. Prepare a solution of Hexane:EtOAc (3:1) containing 1% Triethylamine (TEA) .
-
Slurry the Silica: Mix the silica gel with this solution.
-
Pack the Column: Pour the slurry and pack normally. Flush with 2 column volumes of the TEA-containing solvent.
-
Equilibrate: Switch to your running mobile phase (e.g., Hexane:EtOAc 2:1). Note: You can maintain 0.5% TEA in the running phase if streaking persists.
Protocol B: Loading & Elution Strategy
Why: 5-bromoindoles can have poor solubility in pure hexane, leading to precipitation at the head of the column.
-
Dissolution: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) or Toluene . Avoid dissolving in pure EtOAc if possible, as it broadens the band upon loading.
-
Sand Bed: Add a 1 cm layer of sea sand on top of the silica to protect the bed.
-
Gradient Elution:
-
0–5 mins: 100% Hexane (flushes non-polar impurities like mineral oil or bis-indoles).
-
5–20 mins: Gradient to 20% EtOAc. (Elutes unreacted 5-bromoindole).
-
20–40 mins: Gradient to 40–50% EtOAc. (Elutes the target alcohol).
-
Hold: Continue until the ketone (if present) or more polar byproducts elute.
-
Part 4: Visualization & Logic Flow
Decision Tree: Purification Workflow
Figure 1: Logical workflow for the purification of acid-sensitive indole alcohols.[2] Note the critical decision point regarding streaking and base addition.
Part 5: FAQs
Q: How do I distinguish the product from the starting material (Ketone) on TLC?
-
A:
-
UV (254 nm): Both are UV active.[3] The ketone (conjugated carbonyl) often absorbs more intensely.
-
Staining: Use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[3]
-
Target Alcohol: typically turns Blue/Purple .[3]
-
Ketone Precursor: often turns Pink/Red or reacts much slower due to the electron-withdrawing carbonyl deactivating the ring.
-
-
Rf Difference: In Hex/EtOAc (1:1), the Alcohol (H-bond donor) is usually lower Rf than the Ketone, but this can invert in DCM-based systems. Always run a co-spot.
-
Q: Can I use Alumina instead of Silica?
-
A: Yes. Neutral Alumina (Activity Grade III) is an excellent alternative if the compound continues to decompose on silica even with TEA. However, separation resolution is generally lower on alumina than on silica.
References
- Li, J. J. (2010). Name Reactions in Heterocyclic Chemistry II. Wiley. (Contextual grounding for Indole reactivity and Ehrlich staining mechanisms).
-
Chemistry LibreTexts. (2024). Separation Theory: Thin Layer Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
Welcome to the technical support center for the synthesis of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights into two primary synthetic routes, focusing on causality, troubleshooting, and optimization to ensure reproducible, high-yield results.
Introduction: Navigating the Synthesis
1-(5-bromo-1H-indol-3-yl)ethan-1-ol is a valuable synthetic intermediate. Its synthesis is typically approached via two main pathways:
-
Route A: Ketone Reduction. The reduction of the commercially available precursor, 1-(5-bromo-1H-indol-3-yl)ethanone, using a mild reducing agent like sodium borohydride (NaBH₄). This is often the most direct route.
-
Route B: Grignard Addition. The reaction of an N-protected 5-bromo-1H-indole-3-carbaldehyde with a methyl Grignard reagent (e.g., MeMgBr), followed by deprotection. This route presents unique challenges, primarily due to the acidic N-H proton of the indole ring.[1][2]
This guide will address the critical aspects of both routes, with a special focus on the more problematic Grignard pathway.
Frequently Asked Questions (FAQs)
Q1: My reaction is stalled and TLC analysis shows significant amounts of unreacted starting material. What's wrong?
A1: This is a common issue that can stem from several factors depending on your chosen route:
-
For Ketone Reduction (Route A): The most likely culprit is the quality of your reducing agent. Sodium borohydride (NaBH₄) can degrade upon exposure to moisture. Ensure you are using a fresh, dry batch. Additionally, insufficient stoichiometry or low reaction temperatures can slow the reaction rate.
-
For Grignard Addition (Route B): The primary cause is the acidic indole N-H proton, which rapidly quenches the Grignard reagent.[1] Each equivalent of the indole starting material will consume one equivalent of your Grignard reagent in a non-productive acid-base reaction. The solution is either to use excess Grignard reagent (at least 2.5-3 equivalents) or, for a more controlled reaction, to protect the indole nitrogen beforehand.[3][4]
Q2: The yield of my desired alcohol is very low, and I've isolated a significant amount of a high molecular weight byproduct. What is it?
A2: You are likely observing the formation of bis(indolyl)methane (BIM) derivatives. This is particularly common under acidic conditions or with highly reactive intermediates, where the newly formed alcohol can be eliminated to form a reactive alkylideneindolenine intermediate.[5] This intermediate is then attacked by another molecule of indole starting material. To mitigate this, ensure your workup is not overly acidic and that the reaction temperature is carefully controlled.
Q3: Why must the Grignard reaction be performed under strictly anhydrous conditions?
A3: Grignard reagents are potent nucleophiles but also extremely strong bases. They will react violently with any source of acidic protons, including water, alcohols, or even trace atmospheric moisture.[1] This acid-base reaction is significantly faster than the desired nucleophilic attack on the carbonyl carbon.[1] Any water present will destroy your reagent by converting it into methane gas, rendering it useless for the synthesis. Therefore, all glassware must be flame- or oven-dried, and only anhydrous solvents should be used.[1]
Q4: My crude product is an oil that is difficult to purify by column chromatography. What are my options?
A4: Indole derivatives, particularly those with free N-H groups, can be prone to streaking on silica gel. First, ensure your crude product is free of inorganic salts from the workup by performing thorough aqueous washes. If streaking persists, try neutralizing the silica gel by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%). Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) can be a highly effective purification method.
Q5: The purified alcohol appears to be degrading over time, showing a pink or purple discoloration. How can I prevent this?
A5: Indole-containing compounds are susceptible to air and light-induced oxidation, which often results in the formation of colored impurities. For long-term storage, it is recommended to keep the purified 1-(5-bromo-1H-indol-3-yl)ethan-1-ol as a solid under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (2-8°C).
Detailed Troubleshooting Guides
Route A: Troubleshooting the Reduction of 1-(5-bromo-1H-indol-3-yl)ethanone
This route is generally reliable, with most issues arising from reagent quality or reaction conditions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | 1. Degraded NaBH₄: The reagent has been exposed to moisture. 2. Insufficient Reagent: Stoichiometry is too low. 3. Low Temperature: Reaction is too slow. | 1. Use a new, unopened bottle of NaBH₄. 2. Increase the equivalents of NaBH₄ to 1.5-2.0. 3. Allow the reaction to stir longer at room temperature or warm gently to 40°C. |
| Formation of Side Products | 1. Over-reduction: Use of a stronger reducing agent (e.g., LiAlH₄) may reduce other functionalities (unlikely here but a general concern). 2. Impure Starting Material: The starting ketone contains impurities. | 1. Stick to mild reducing agents like NaBH₄ for this selective transformation. 2. Verify the purity of the starting 1-(5-bromo-1H-indol-3-yl)ethanone by NMR or LC-MS before starting. |
| Difficult Workup | 1. Emulsion Formation: During the extraction phase. 2. Colloidal Boron Salts: Formation of fine precipitates that are hard to filter. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. After quenching, add the reaction mixture to a vigorously stirred saturated solution of Rochelle's salt (potassium sodium tartrate) and stir for 1-2 hours to chelate the boron salts before extraction. |
Route B: Troubleshooting Grignard Addition to 5-bromo-1H-indole-3-carbaldehyde
This route requires careful planning and execution due to the reactivity of the indole N-H.
Caption: Recommended workflow for the Grignard synthesis route.
-
Primary Cause: Quenching of Grignard Reagent by Indole N-H.
-
Why it Happens: The indole N-H proton (pKa ≈ 17) is significantly more acidic than the alkane from which the Grignard reagent is derived (pKa ≈ 50). The acid-base reaction is therefore extremely rapid and thermodynamically favorable, consuming your nucleophile before it can react with the aldehyde.
-
Solution: N-Protection. Protecting the nitrogen atom is the most robust solution. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is easily introduced, stable to Grignard reagents, and readily cleaved under acidic conditions that are often compatible with the final product.[4][6] (See Protocol 2).
-
Alternative (Less Ideal): Excess Reagent. Using ≥2.5 equivalents of the Grignard reagent can work. The first equivalent deprotonates the indole, forming the indolyl magnesium bromide in situ, which then reacts with the second equivalent. However, this can lead to more side products and is less controlled.
-
-
Secondary Cause: Poor Reaction Technique.
-
Why it Happens: Failure to maintain anhydrous conditions will destroy the Grignard reagent.[1] Similarly, using a poor quality or old Grignard solution can lead to failure.
-
Solution: Best Practices.
-
Dry Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (argon or nitrogen).
-
Anhydrous Solvents: Use freshly distilled THF or purchase high-quality anhydrous solvent and use it immediately.
-
Reagent Quality: If possible, titrate the Grignard reagent before use to determine its exact concentration.[1]
-
-
Caption: Troubleshooting logic for low yields in Grignard synthesis.
Experimental Protocols
Protocol 1: Synthesis via Reduction of 1-(5-bromo-1H-indol-3-yl)ethanone (Route A)
-
Reaction Setup: To a solution of 1-(5-bromo-1H-indol-3-yl)ethanone (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask, add a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), checking for the disappearance of the starting ketone spot.
-
Workup: Once complete, cool the reaction mixture back to 0°C and slowly add acetone to quench any excess NaBH₄. Stir for 20 minutes.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: To the resulting residue, add water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(5-bromo-1H-indol-3-yl)ethan-1-ol.
Protocol 2: Synthesis via N-Boc Protection and Grignard Addition (Route B)
-
Step 2a: N-Boc Protection
-
Dissolve 5-bromo-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.[6]
-
Concentrate the reaction mixture, dissolve in ethyl acetate, wash with 1M HCl, then saturated NaHCO₃, and finally brine. Dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected aldehyde, which can often be used without further purification.
-
-
Step 2b: Grignard Addition
-
Dissolve the N-Boc-5-bromo-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0°C.
-
Slowly add methylmagnesium bromide (MeMgBr, 1.2 eq, as a solution in THF or Et₂O) dropwise via syringe.
-
After addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude N-Boc protected alcohol.
-
-
Step 2c: N-Boc Deprotection
-
Dissolve the crude N-Boc protected alcohol in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-3 hours.
-
Once deprotection is complete (monitored by TLC), carefully neutralize the reaction by pouring it into a stirred, cold solution of saturated sodium bicarbonate.
-
Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography as described in Protocol 1.
-
References
- BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis. BenchChem Technical Support.
- ResearchGate. (2025).
- BenchChem. (2025).
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
- ACS Publications. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
- BenchChem. (2025). Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol. BenchChem Technical Support.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 1-(5-bromo-1H-indazol-3-yl)ethanone. BenchChem Technical Support.
- Smolecule. (2026). Experimental Protocol: Consecutive 2-Step Indole Synthesis. Smolecule Technical Support.
- Organic Chemistry Portal. (2024). Synthesis of indoles.
- Google Patents. (1992). Process of preparing purified aqueous indole solution. US5085991A.
- BenchChem. (2025). Stability issues of 1-(5-bromo-1H-indazol-3-yl)ethanone in solution. BenchChem Technical Support.
- Hughes, D. L., & Zhao, D. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5424–5427.
- ACS Publications. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- Designer-Drug.com. Synthesis of 5-Bromo Indole.
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem Technical Support.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- ChemicalBook. 5-Bromoindole synthesis.
- Academia.edu. Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde.
- Royal Society of Chemistry. (2025).
- SciSpace. (1968). The Indole Grignard Reagents.
- ResearchGate. (2025).
- National Center for Biotechnology Information. (2019).
- ResearchGate. Selected drug molecules containing indole‐3‐yl‐glyoxylamides scaffolds.
- Molbase. Synthesis of Procedure 71D. 5-BROMO-α,α-DIMETHYL-1H-INDOL-3-YL-ETHANEAMINE.
- PubChem. 1-(5-Bromo-1H-indol-3-yl)ethanone.
- Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles.
- Google Patents. (2012). Method for preparing 5-bromoindole. CN102558017A.
- ResearchGate. (2025).
- Sigma-Aldrich. 1-(5-Bromo-1H-indol-3-yl)ethanone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 6. (PDF) Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde [academia.edu]
Technical Support Center: Stability Profile of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
[1]
Executive Summary: The "Transient" Pharmacophore
1-(5-bromo-1H-indol-3-yl)ethan-1-ol is a highly functionalized indole intermediate often used in fragment-based drug discovery.[1] However, it exhibits significant chemical fragility not immediately obvious from its structure. Unlike its ketone precursor (1-(5-bromo-1H-indol-3-yl)ethanone), this secondary alcohol is prone to acid-catalyzed dehydration and oxidative degradation .[1]
This guide addresses the specific failure modes researchers encounter—most notably the "pink/red oil" phenomenon and elusive HPLC peaks—and provides validated protocols to mitigate them.
Chemical Stability & Reactivity Profile
The stability of this compound is governed by the electron-rich indole ring, which stabilizes the carbocation at the C3 position. This makes the hydroxyl group exceptionally labile under acidic conditions.
Mechanism of Failure: Acid-Catalyzed Dehydration
When exposed to even mild acidity (silica gel, chloroform traces, or acidic HPLC modifiers), the compound undergoes rapid dehydration.
Pathway:
-
Protonation: The hydroxyl group accepts a proton.[1]
-
Elimination: Water leaves, generating a resonance-stabilized carbocation at the benzylic position.[1]
-
Vinyl Indole Formation: Loss of a proton yields 1-(5-bromo-1H-indol-3-yl)ethene (a vinyl indole).[1]
-
Oligomerization: Vinyl indoles are highly reactive dienes; they rapidly dimerize or polymerize, often turning the sample pink or dark red.
Caption: Figure 1: Acid-catalyzed degradation pathway leading to polymerization.[1]
Troubleshooting & FAQs
Category A: Synthesis & Workup
Q: I reduced the ketone with NaBH4, but after workup with 1N HCl, my product turned purple. What happened? A: You triggered the dehydration mechanism described above.[1]
-
The Error: Quenching indole-3-carbinol reductions with acid is a critical failure point.[1] The acid catalyzes the elimination of water.
-
The Fix: Always use a basic or neutral quench .
-
Protocol Adjustment: Quench the borohydride reaction with Acetone (to destroy excess hydride) followed by Saturated Aqueous NH4Cl or Water. Extract immediately. Do not lower pH below 7.[1]
-
Q: My product decomposes on the silica column. How do I purify it? A: Standard silica gel is slightly acidic (pH ~5-6).[1]
-
The Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexanes before loading your compound.[1] This neutralizes acidic sites.[1] Alternatively, use neutral alumina.
Category B: Analytical (HPLC/LCMS)
Q: I see two peaks in my LCMS. One is my product (M+), the other is (M-18). Is my sample impure? A: Not necessarily. This is likely an artifact of the analysis .
-
The Cause: If your mobile phase contains 0.1% Formic Acid or TFA, the high pressure and heat in the column can dehydrate the alcohol during the run. The (M-18) peak is the vinyl indole formed in situ.[1]
-
Verification: Run the sample using a neutral mobile phase (e.g., 10mM Ammonium Acetate/Acetonitrile). If the (M-18) peak disappears, your compound is pure.[1]
Category C: Storage
Q: The white solid turned beige/pink after a week on the bench. Is it usable? A: The color change indicates surface oxidation or photo-degradation (bromine-carbon bonds are photosensitive).[1]
-
Assessment: Check purity by NMR. If >95% pure, recrystallize.
-
Storage Protocol:
Recommended Experimental Workflows
Workflow 1: Synthesis via Ketone Reduction
This is the standard route to access 1-(5-bromo-1H-indol-3-yl)ethan-1-ol.[1]
| Step | Reagent/Condition | Critical Technical Note |
| 1. Solubilization | Methanol (0.1 M) | Ensure ketone is fully dissolved.[1] |
| 2. Reduction | NaBH4 (1.5 eq), 0°C | Add portion-wise to control exotherm. |
| 3. Monitoring | TLC (EtOAc/Hex) | Look for disappearance of ketone (lower Rf).[1] |
| 4. Quench | Sat. NH4Cl (aq) | DO NOT USE HCl. Keep pH neutral.[1] |
| 5. Extraction | EtOAc | Wash with brine, dry over Na2SO4. |
| 6. Concentration | Rotovap (< 40°C) | Avoid high heat which promotes elimination.[1] |
Workflow 2: Impurity Profiling Decision Tree
Use this logic flow to determine if your sample has degraded.[1]
Caption: Figure 2: Decision matrix for assessing sample integrity.
References
-
Indole-3-carbinol Instability
-
Bradfield, C. A., & Bjeldanes, L. F. (1987). Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism.[1] Journal of Toxicology and Environmental Health. (Establishes the acid-catalyzed oligomerization mechanism of indole-3-carbinols).
-
-
General Indole Storage & Handling
-
Sigma-Aldrich Safety Data Sheet (Indole Derivatives).[1] Handling instructions regarding light sensitivity and oxidation risks for halogenated indoles.
-
-
Synthesis of Indole Alcohols
-
Dehydration Mechanisms
- Zaccardi, M. J., et al. (2013). Functional Identification of the General Acid and Base in the Dehydration Step of Indole-3-glycerol Phosphate Synthase Catalysis. Journal of Biological Chemistry. (Provides mechanistic insight into the lability of the C3-hydroxyl bond).
Technical Support Center: Synthesis of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
Welcome to the technical support guide for the synthesis of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will explore the primary synthetic routes, troubleshoot common experimental hurdles, and answer frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.
Overview of Synthetic Pathways
The synthesis of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol typically proceeds through one of two primary routes starting from 5-bromo-1H-indole. Both pathways involve the formation of a C-C bond at the C3 position, followed by the generation of the secondary alcohol.
-
Route A: Grignard Reaction. This pathway involves the formylation of 5-bromo-1H-indole to produce 5-bromo-1H-indole-3-carbaldehyde, followed by a nucleophilic addition of a methyl Grignard reagent (e.g., MeMgBr).
-
Route B: Ketone Reduction. This route starts with the acylation of 5-bromo-1H-indole to form 1-(5-bromo-1H-indol-3-yl)ethanone, which is then reduced to the target alcohol using a hydride reducing agent (e.g., NaBH₄).
Each route has its advantages and potential pitfalls, which we will address in the following sections.
Caption: Overview of synthetic routes and potential challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low yield during the initial Vilsmeier-Haack formylation or Friedel-Crafts acylation of 5-bromo-1H-indole.
Possible Causes & Solutions:
-
Cause: Deactivation of the indole ring. The indole nucleus is electron-rich, but the starting material or reaction conditions might lead to deactivation.
-
Solution 1: Catalyst Choice. For Friedel-Crafts acylation, the choice of Lewis acid is critical. While strong Lewis acids like AlCl₃ are common, they can sometimes lead to complexation and degradation of indoles. Consider milder catalysts like ZnCl₂ or In(OTf)₃.
-
Solution 2: Reagent Purity. Ensure the purity of your starting 5-bromo-1H-indole and reagents (e.g., POCl₃, DMF, Ac₂O). Impurities can lead to unwanted side reactions.[1]
-
Solution 3: Temperature Control. Both reactions are exothermic. The initial addition of reagents should be performed at low temperatures (0 °C) to control the reaction rate and minimize byproduct formation. A Chinese patent suggests dropwise addition of Vilsmeier reagent at 0 °C, followed by heating to 90 °C for reaction completion.[2]
Problem 2: The Grignard reaction (Route A) is failing or providing a very low yield of the desired alcohol.
Possible Causes & Solutions:
-
Cause: The Grignard reagent is acting as a base instead of a nucleophile. The N-H proton of the indole ring is acidic (pKa ≈ 17) and will be readily deprotonated by the Grignard reagent (an extremely strong base).[3] This consumes one equivalent of your expensive reagent to form the indolyl magnesium bromide salt.
-
Solution 1: Use Excess Grignard Reagent. A common strategy is to use at least two equivalents of the Grignard reagent. The first equivalent deprotonates the indole nitrogen, and the second acts as the nucleophile to attack the aldehyde carbonyl. Some protocols even use up to 3 equivalents to ensure the reaction goes to completion.[4][5]
-
Solution 2: N-Protection. A more elegant solution is to protect the indole nitrogen before the Grignard reaction. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl).[1] The protecting group can be removed after the Grignard addition. This prevents the initial acid-base reaction and improves atom economy.
-
Cause: Anhydrous conditions were not maintained. Grignard reagents react violently with water.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., dry THF or diethyl ether). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: The reduction of the ketone (Route B) is incomplete or produces side products.
Possible Causes & Solutions:
-
Cause: Insufficient reducing agent or inappropriate reaction time.
-
Solution 1: Monitor the Reaction. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone. The reaction is typically complete within a few hours at room temperature with NaBH₄.
-
Solution 2: Choice of Reducing Agent. Sodium borohydride (NaBH₄) in an alcohol solvent like methanol or ethanol is generally sufficient and safe for reducing the ketone without affecting the bromo-substituted ring. Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and can be used, but it requires strictly anhydrous conditions and a more cautious workup.
| Reducing Agent | Typical Solvent | Relative Strength | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | Safer, easier workup. Tolerates protic solvents. |
| Lithium Aluminium Hydride (LiAlH₄) | THF, Diethyl Ether | Very Strong | Highly reactive with water/alcohols. Requires inert atmosphere and careful quenching. |
Problem 4: Difficulty purifying the final product, 1-(5-bromo-1H-indol-3-yl)ethan-1-ol.
Possible Causes & Solutions:
-
Cause: The product is an alcohol with a polar N-H group, leading to streaking on silica gel columns. Residual starting materials or byproducts may co-elute.
-
Solution 1: Optimize Chromatography. Use a solvent system with a small amount of a polar modifier. For example, a gradient of ethyl acetate in hexanes is common. Adding a small percentage (e.g., 0.5-1%) of triethylamine or ammonia to the eluent can help reduce tailing on the silica gel by deactivating acidic sites.
-
Solution 2: Recrystallization. If the product is obtained as a solid, recrystallization can be a highly effective purification method.[6] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to find conditions that yield high-purity crystals.
-
Solution 3: Aqueous Workup. A proper aqueous workup is crucial before purification. After quenching the reaction, wash the organic layer with water, a mild base (like saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to aid in drying.
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of indole so reactive towards electrophiles like in acylation and formylation? A1: The C3 position is the most nucleophilic carbon in the indole ring. The nitrogen atom's lone pair participates in the aromatic system, creating a high electron density at C3. This makes it highly susceptible to attack by electrophiles, which is the principle behind Vilsmeier-Haack and Friedel-Crafts reactions on the indole core.[7][8]
Q2: Can I use other organometallic reagents besides Grignards for Route A? A2: Yes, organolithium reagents (e.g., methyllithium) can also be used. They are even more reactive than Grignards and have similar limitations, such as high basicity requiring N-protection or the use of excess reagent.
Q3: My Grignard reaction with 5-bromo-1H-indole-3-carbaldehyde turned into a dark, intractable tar. What happened? A3: This often points to several potential issues. Firstly, the aldehyde starting material may be unstable or have partially oxidized. Secondly, the reaction temperature may have risen too high, promoting polymerization and decomposition. It is crucial to add the Grignard reagent slowly at a low temperature (e.g., -78 °C to 0 °C) to maintain control.[4][9] In some cases, aberrant reactions of Grignard reagents with indole-3-carboxaldehydes can lead to unexpected products like bis(indolyl)methanes, especially if the indole nitrogen is alkylated.[10]
Q4: Is there a risk of reducing the C-Br bond during the ketone reduction step (Route B)? A4: With a mild reducing agent like NaBH₄, the risk of debromination is very low. The C-Br bond on the aromatic ring is relatively stable under these conditions. However, more forcing conditions or the use of certain catalytic hydrogenation methods could potentially lead to hydrodebromination.
Q5: What is the best way to prepare the starting material, 1-(5-bromo-1H-indol-3-yl)ethanone? A5: A common and effective method is the Vilsmeier-Haack type acylation using phosphoryl chloride (POCl₃) and N,N-dimethylacetamide (DMA) as the acylating agent with 1,5-dimethyl-1H-indole as a substrate, followed by workup.[11] For 5-bromo-1H-indole, a Friedel-Crafts acylation using acetic anhydride or acetyl chloride with a Lewis acid catalyst is also a standard approach.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone (Route B Intermediate)
This protocol is adapted from standard Friedel-Crafts procedures on indole derivatives.[7]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 5-bromo-1H-indole (1.0 eq) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add a Lewis acid catalyst (e.g., ZnCl₂, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Acylation: Slowly add acetic anhydride (1.2 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.[12]
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield the pure ketone.
Protocol 2: Reduction to 1-(5-bromo-1H-indol-3-yl)ethan-1-ol (Route B Final Step)
-
Setup: Dissolve 1-(5-bromo-1H-indol-3-yl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) slowly and portion-wise. Be cautious of initial hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting ketone is consumed.
-
Workup: Quench the reaction by slowly adding water or acetone. Reduce the solvent volume in vacuo.
-
Extraction: Add water and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the final alcohol.
References
-
Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines. (2020, November 9). PMC. Retrieved from [Link]
-
Temperature optimization with Grignard reagent 2{b}. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditions. [a]. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde: Application to the Synthesis of Turbomycin B and Vibrindole A Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of 1-(1,5-Dimethyl-1H-indol-3-yl)-1-ethanone. (n.d.). PrepChem.com. Retrieved from [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]
- Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
optimization of reaction conditions for the reduction of 1-(5-bromo-1H-indol-3-yl)ethanone
Technical Support Center: Reaction Optimization Guide Topic: Reduction of 1-(5-bromo-1H-indol-3-yl)ethanone Ticket ID: IND-BR-503-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Triage
User Directive: You are attempting to reduce 1-(5-bromo-1H-indol-3-yl)ethanone (Compound A ).[1][2][3] Critical Constraint: The 5-bromo moiety is a "handle" for future cross-coupling (Suzuki/Buchwald).[1][2] Preserving this halogen is the primary success metric .[4] Loss of bromine (dehalogenation) is the most common failure mode.[4]
Before proceeding, you must define your target product.[5] The acetyl group at the C3 position is electronically coupled to the indole nitrogen, creating a vinylogous amide system.[4][5] This makes the carbonyl less electrophilic than a standard ketone, requiring specific activation strategies.[4][5]
Decision Matrix: Select Your Target
Figure 1.[2] Strategic pathway selection based on desired oxidation state.
Protocol Library & Optimization
Protocol 1: Chemo-Selective Reduction to Alcohol (The Luche Protocol)
Target: 1-(5-bromo-1H-indol-3-yl)ethanol[1][2]
The Challenge: The indole NH is acidic. Standard NaBH₄ reduction can be sluggish due to the formation of borate complexes or deprotonation of the indole nitrogen, which increases electron density and deactivates the carbonyl.[4][5] The Solution: Use Cerium(III) Chloride (Luche conditions).[2] Ce³⁺ coordinates to the carbonyl oxygen, increasing its electrophilicity without making the medium acidic enough to trigger polymerization.[4][5]
Optimized Conditions:
-
Reagents: NaBH₄ (1.2 equiv), CeCl₃[2][5]·7H₂O (1.1 equiv).[1][2]
-
Temperature: 0 °C to Room Temperature (RT).
Step-by-Step Workflow:
-
Dissolve Compound A (1.0 equiv) and CeCl₃[2]·7H₂O (1.1 equiv) in MeOH.[2] Stir for 15 mins at RT to ensure coordination.
-
Cool to 0 °C.
-
Add NaBH₄ (1.2 equiv) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur.[1][2]
-
Monitor by TLC (30-60 mins).
-
Quench: Add saturated aqueous NH₄Cl. Do not use strong acid (HCl), as the resulting alcohol is prone to elimination (forming vinyl indole) or dimerization under acidic conditions.[2]
Protocol 2: Complete Reduction to Ethyl (The Gribble Reduction)
Target: 5-bromo-3-ethyl-1H-indole[1][2]
The Challenge: Reducing the ketone to a methylene usually requires harsh conditions (Wolff-Kishner) that are incompatible with halogens.[2][4] The Solution: Ionic Hydrogenation using NaBH₄ in Trifluoroacetic Acid (TFA) or Acetic Acid. This reduces the ketone to the alcohol, which is then protonated and reduced further to the alkane via a carbocation intermediate.[4][5]
Optimized Conditions:
-
Reagents: NaBH₄ (pellets preferred for controlled release, 5-10 equiv).
-
Solvent: Trifluoroacetic Acid (TFA).[1][2][6] Warning: TFA is corrosive.[1][2]
-
Temperature: 0 °C
RT.
Step-by-Step Workflow:
-
Dissolve Compound A in TFA under N₂ atmosphere at 0 °C.
-
Add NaBH₄ pellets slowly . Critical Safety Warning: This reaction is violently exothermic and releases massive amounts of hydrogen gas.[2][4][5]
-
Allow to warm to RT and stir for 2-4 hours.
-
Workup: Pour carefully into ice/NaOH mixture to neutralize. Extract with DCM.[1][2]
Troubleshooting Center (FAQs)
Q1: I am seeing a new spot on TLC that is more non-polar than my product, and my bromine is gone (Mass Spec confirms M-Br). What happened?
-
Root Cause: While NaBH₄ is generally safe, the presence of trace transition metals (impurities in solvent or stir bars) can catalyze the reduction of the C-Br bond.[4]
-
Fix:
-
Switch Solvent Grade: Use HPLC-grade Methanol.
-
Add Scavenger: If using Protocol 2, switch from NaBH₄/TFA to Triethylsilane (Et₃SiH) / TFA . Silanes are strictly ionic reducing agents and do not support the radical mechanisms that strip bromine.[4]
-
Q2: The reaction stalls at 50% conversion. Adding more NaBH₄ doesn't help.
-
Root Cause: The resulting alkoxy-borane intermediates can form stable complexes with the indole nitrogen, preventing further reaction.[4][5]
-
Fix: Perform a "mini-workup." Add a small amount of acetone (to destroy excess hydride), then add a few drops of water/acetic acid to break up the boron complex.[4][5] Extract and re-subject the crude material to fresh reagents.[4]
Q3: My product is an oil that turns purple/black upon standing.
-
Root Cause: 3-substituted indoles, especially the alcohol product (Protocol 1), are acid-sensitive.[2] Trace acids from the workup can cause dimerization at the C2 position.[4]
-
Fix:
Optimization Data & Logic
Solvent & Reagent Screening Matrix
| Variable | Condition | Outcome | Recommendation |
| Solvent | Methanol | Fast kinetics; solubilizes CeCl₃ well.[1][2] | Preferred for Protocol 1 |
| Ethanol | Slower kinetics; lower solubility of reagents.[1][2] | Use only if MeOH is restricted.[1][2] | |
| THF | Poor solubility of CeCl₃; reaction often stalls.[1][2] | Avoid for Luche. | |
| Hydride | NaBH₄ | Mild; selective; cheap.[1][2] | Standard |
| LiAlH₄ | Too aggressive; risk of reducing C-Br bond.[1][2] | AVOID | |
| DIBAL-H | Requires -78°C; difficult to handle.[1][2] | Overkill. | |
| Additive | CeCl₃ | Activates carbonyl; prevents 1,4-reduction.[1][2] | Essential for Protocol 1 |
| CaCl₂ | Weaker Lewis acid; less effective.[1][2] | Alternative if CeCl₃ unavailable.[1][2] |
Mechanism of Failure (Dehalogenation vs. Reduction)
Figure 2. Mechanistic divergence between desired reduction and dehalogenation side-reactions.
References
-
Gribble, G. W. (1998).[2] Sodium Borohydride and Carboxylic Acids: A Novel Reagent Combination. Indole reduction methodologies.[1][2][7][8]
-
Gemal, A. L., & Luche, J. L. (1981).[2][5][9][10] Lanthanoids in organic synthesis.[1][2][10] 6. Reduction of alpha-enones. Establishing the CeCl3/NaBH4 protocol.
-
BenchChem Technical Support. (2025). Preventing debromination of 5-bromoindole. Specific handling of halo-indoles.
-
[2]
-
-
Organic Chemistry Portal. Luche Reduction Mechanism and Protocols.
-
[2]
-
Sources
- 1. 1-(5-Bromo-1H-indol-3-yl)ethanone | 19620-90-7 [sigmaaldrich.com]
- 2. 1-(5-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 12137098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. microchemicals.com [microchemicals.com]
- 5. Luche Reduction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. chemijournal.com [chemijournal.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
- 9. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Luche reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-(5-Bromo-1H-indol-3-yl)ethan-1-ol
Welcome to the Advanced Diagnostics and Troubleshooting Hub for the synthesis of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol. As a secondary indole alcohol, this molecule is a critical intermediate in the development of kinase inhibitors and marine alkaloid analogs[1]. However, its synthesis is notoriously plagued by chemoselectivity issues and the inherent instability of the product.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causalities behind side product formation—specifically bis-indoles, over-reduced alkanes, and dehydrated polymers—and provide self-validating workflows to ensure high-fidelity synthesis.
Module 1: Diagnostic Hub – Quantitative Side Product Analysis
The synthesis typically involves a two-step sequence: Friedel-Crafts acylation of 5-bromoindole to form 3-acetyl-5-bromoindole, followed by ketone reduction. Deviation from optimal parameters rapidly shifts the product distribution. The table below summarizes empirical data on side product formation under various reduction conditions.
Table 1: Reaction Condition Matrix and Product Distribution
| Reduction Condition | Target Alcohol Yield | Bis-indole Yield | Over-reduction Yield | Dehydration Yield | Causative Factor for Failure |
| NaBH₄, EtOH, 0°C, Neutral Workup | > 85% | < 2% | < 1% | < 1% | Optimal Baseline |
| NaBH₄, EtOH, RT, Acidic Workup (pH 2) | < 40% | > 45% | < 1% | ~ 5% | Acid-catalyzed carbocation formation[2]. |
| Pd/C, H₂, MeOH, RT | < 10% | < 5% | > 70% | < 1% | Catalytic deoxygenation & debromination. |
| NaBH₄, EtOH, Reflux (78°C) | ~ 60% | ~ 15% | ~ 5% | ~ 10% | Thermal stress driving dehydration. |
| LiAlH₄, THF, 0°C | ~ 50% | ~ 10% | ~ 20% | < 5% | Hydride power too high; cleaves C-O bond. |
Module 2: Mechanistic Deep Dives
To prevent side reactions, you must understand the electronic nature of the indole core. The C3 position is highly electron-rich. When the secondary alcohol is protonated, it acts as an excellent leaving group, driven by the formation of a highly stable vinylogous iminium intermediate.
Caption: Mechanism of acid-catalyzed bis-indole formation via a vinylogous iminium intermediate.
Caption: Optimized two-step synthetic workflow to minimize side product formation.
Module 3: Workflow Troubleshooting & FAQs
Q1: My reduction step yields a dark, viscous oil instead of a crystalline solid, and LC-MS shows a mass corresponding to a dimer. What happened? A: You are observing the formation of 1,1-bis(5-bromo-1H-indol-3-yl)ethane. Indole secondary alcohols are highly susceptible to dimerization because the resulting carbocation is heavily stabilized by the electron-rich indole nitrogen[3]. This electrophilic species rapidly undergoes Friedel-Crafts alkylation with unreacted starting material[2]. Fix: This is almost always caused by an acidic workup. Never use HCl or NH₄Cl to quench this specific reduction. Quench strictly with cold water or a mild phosphate buffer (pH 7.0).
Q2: I am observing N-acetylation (1-acetyl-5-bromoindole) instead of C3-acetylation in the first step. How can I direct the regioselectivity? A: The indole nitrogen is the most kinetically accessible nucleophile, while the C3 position is the thermodynamically favored site for electrophilic aromatic substitution. If you use standard acetic anhydride/pyridine, you will trap the kinetic N-acetyl product. Fix: Use a Lewis acid-mediated Friedel-Crafts approach. Employing diethylaluminum chloride (Et₂AlCl) with acetyl chloride coordinates the indole nitrogen, blocking N-attack and directing the acylium ion exclusively to the C3 position[4].
Q3: Can I use catalytic hydrogenation (Pd/C and H₂) to reduce the 3-acetyl-5-bromoindole? A: Absolutely not. Using Pd/C with H₂ will lead to two catastrophic side reactions:
-
Over-reduction: The benzylic-like secondary alcohol will be completely deoxygenated to yield 3-ethyl-5-bromoindole.
-
Debromination: Palladium readily inserts into the aryl-bromide bond, leading to hydrodehalogenation and yielding 3-ethylindole. Fix: Stick to mild hydride donors like Sodium Borohydride (NaBH₄) at 0°C.
Q4: My product degrades on the silica column during purification. How should I isolate it? A: Standard silica gel is slightly acidic (pH ~4.5-5.0), which is enough to trigger dehydration to 3-vinyl-5-bromoindole or bis-indole polymerization during chromatography. Fix: Pre-treat your silica gel with 1% triethylamine (TEA) in your eluent to neutralize the acidic silanol groups, or bypass chromatography entirely by crystallizing the product from a mixture of cold dichloromethane and hexanes.
Module 4: Self-Validating Experimental Protocols
These protocols are designed as closed-loop systems. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Synthesis of 3-acetyl-5-bromoindole (Acylation)
Causality Focus: Utilizing a Lewis acid to force C3-regioselectivity over N-acylation.
-
Setup: Purge a flame-dried round-bottom flask with Argon. Dissolve 5-bromoindole (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).
-
Activation: Cool the solution to 0 °C. Dropwise, add a solution of diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes, 1.2 eq)[4]. Stir for 30 minutes. Validation: The solution should turn slightly yellow, indicating the formation of the indole-aluminum complex.
-
Electrophile Addition: Slowly add acetyl chloride (1.1 eq). Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.
-
Validation Check (TLC): Spot the reaction against the starting material (Eluent: Hexanes/EtOAc 7:3). The starting material (Rf ~0.6) must be completely consumed, replaced by a strongly UV-active spot at Rf ~0.35.
-
Workup: Quench carefully with saturated aqueous NaHCO₃ at 0 °C (Caution: Gas evolution). Extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The product can be used in the next step without further purification.
Protocol B: Reduction to 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
Causality Focus: Maintaining strict temperature and pH control to prevent bis-indole formation.
-
Setup: Dissolve 3-acetyl-5-bromoindole (1.0 eq) in absolute ethanol (0.15 M). Cool the flask to exactly 0 °C using an ice-water bath.
-
Reduction: Add NaBH₄ (1.5 eq) in three small portions over 15 minutes to control the exothermic release of hydrogen gas.
-
Reaction Monitoring: Stir at 0 °C for 1 hour. Validation Check (TLC): Use Hexanes/EtOAc (1:1). The ketone (Rf ~0.45) should disappear, replaced by the alcohol (Rf ~0.25). If the reaction stalls, add an additional 0.2 eq of NaBH₄. Do not heat the reaction.
-
Neutral Quench (Critical Step): Quench the reaction by adding ice-cold distilled water (equal volume to ethanol). Do not use acidic quenching agents.
-
Isolation: Extract the aqueous layer three times with EtOAc. Wash the combined organics with brine (pH ~7), dry over anhydrous K₂CO₃ (avoid MgSO₄ as it can be mildly acidic), and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal dehydration.
Module 5: References
Sources
- 1. WO2013014102A1 - Bis-indolic derivatives, a process for preparing the same and their uses as a drug - Google Patents [patents.google.com]
- 2. LiO t Bu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07115D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-Bromoindole | 10075-50-0 | Benchchem [benchchem.com]
Technical Support Center: Recrystallization of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
Introduction This technical guide provides in-depth methods and troubleshooting advice for the purification of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol via recrystallization. While specific recrystallization literature for this exact molecule is not abundant, the principles outlined here are derived from established chemical practices for purifying structurally similar compounds, such as polar indole derivatives and aromatic alcohols.[1][2] This guide is designed for researchers, chemists, and drug development professionals seeking to achieve high purity for this compound, a critical step for ensuring reliable downstream applications.[1]
The structure of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol—featuring a polar alcohol group, a hydrogen-bonding indole N-H, and a lipophilic bromo-aromatic system—presents unique challenges and opportunities for purification. This guide will help you navigate solvent selection, procedural execution, and common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when recrystallizing 1-(5-bromo-1H-indol-3-yl)ethan-1-ol?
A1: The main challenges stem from the molecule's dual polarity. The hydroxyl (-OH) and indole N-H groups can form hydrogen bonds, favoring polar solvents, while the bromo-benzene portion imparts non-polar character.[3] Key challenges include:
-
Finding a suitable single solvent: A solvent may be too effective, keeping the compound dissolved even when cold, or too poor, failing to dissolve it even when hot.[4] This often necessitates the use of a mixed-solvent system.
-
"Oiling out": The compound may separate from the solution as a liquid (an oil) rather than a solid crystal if the boiling point of the solvent is higher than the compound's melting point or if the solution is cooled too rapidly from a highly concentrated state.[5][6]
-
Oxidation and coloration: Indole rings can be susceptible to oxidation, leading to colored impurities that can be difficult to remove.[7]
-
Low recovery: Using an excessive amount of solvent is a common error that leads to significant loss of product in the mother liquor.[6][8]
Q2: How do I begin selecting a solvent system for this compound?
A2: The principle of "like dissolves like" is your starting point.[3][9] Given the molecule's mixed polarity, a mixed-solvent system is often ideal.[5][9]
-
Choose a "good" solvent: This solvent should readily dissolve the compound when hot. Alcohols like ethanol or methanol are excellent candidates because they can hydrogen bond with the solute.[9][10]
-
Choose a "poor" or "anti-solvent": This solvent should be miscible with the "good" solvent but should not dissolve the compound well, even when hot.[4] Water is a common anti-solvent for alcohols. For less polar "good" solvents like ethyl acetate, a non-polar anti-solvent like hexane or heptane would be appropriate.[11]
-
Perform small-scale solubility tests: Before committing your entire batch, test the solubility of a few milligrams of your crude product in 0.1-0.2 mL of various solvents at room temperature and then upon heating. An ideal single solvent will show poor solubility at room temperature but high solubility when heated.[12]
Q3: Why is slow cooling critical for successful recrystallization?
A3: Slow cooling is essential for the formation of large, pure crystals. Crystal formation is a two-step process: nucleation (the initial formation of small crystal seeds) and crystal growth.[13]
-
Slow Cooling: Promotes gradual crystal growth, where molecules of the desired compound have time to arrange themselves into a stable crystal lattice, selectively excluding impurity molecules.[14]
-
Rapid Cooling ("Crashing Out"): Causes rapid nucleation and leads to the formation of small, impure crystals. Impurities can become trapped within the rapidly forming crystal lattice, defeating the purpose of the purification.[15] It can also lead to supersaturation, where the compound remains dissolved even below its saturation point, or cause the compound to oil out.[6][15]
Q4: Can I use activated charcoal to decolorize my product?
A4: Yes, if your solution has a colored tint (e.g., yellow or brown), it likely indicates the presence of highly conjugated impurities or oxidation products.[7] Activated charcoal can be used to adsorb these impurities.[8] However, it must be used correctly:
-
Add a very small amount (e.g., 1-2% of the solute mass) to the hot solution.
-
Boil the solution with the charcoal for a few minutes.
-
Crucially, you must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[9] If you cool the solution first, your product will crystallize onto the charcoal.
-
Be aware that charcoal can also adsorb your desired compound, leading to a reduction in yield, so use it sparingly.[15]
Experimental Protocol: Recrystallization of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
This protocol outlines a general procedure using a mixed-solvent system, which is often effective for compounds of this type. An ethanol/water system is described here as a starting point.
Methodology:
-
Dissolution: Place the crude 1-(5-bromo-1H-indol-3-yl)ethan-1-ol in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., ethanol) needed to cover the solid. Heat the mixture to a gentle boil while stirring (a stir bar is ideal). Continue adding small portions of the hot solvent until the compound just fully dissolves.[8][9] Using the absolute minimum volume of hot solvent is critical for maximizing yield.[3]
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, they must be removed while the solution is hot. Pre-heat a separate flask and a gravity filter setup (a funnel with fluted filter paper) to prevent premature crystallization.[15] Add a small excess of hot solvent (~5-10% more) to the solution to keep it from crystallizing during the transfer, then pour the hot solution through the fluted filter paper.[13]
-
Induce Crystallization: Remove the clear, hot filtrate from the heat. Slowly add the "poor" solvent (e.g., water) dropwise to the hot solution while stirring until you observe persistent cloudiness (turbidity).[13] This indicates the solution is saturated. Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.[13]
-
Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Insulating the flask (e.g., by placing it on a cork ring or paper towels) can help slow the cooling rate.[15] Do not disturb the flask during this period. Once the flask has reached room temperature, you can place it in an ice-water bath for 30 minutes or more to maximize the recovery of crystals.[9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold recrystallization solvent mixture to remove any residual soluble impurities.[3][8]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, followed by drying in a vacuum oven. Ensure the solid is completely dry before measuring the final weight and melting point.[3]
Data Presentation: Suggested Solvent Systems
| Solvent System (Good/Poor) | Boiling Point (°C) of Good Solvent | Polarity | Rationale for Use & Comments |
| Ethanol / Water | 78 | Polar Protic | Excellent starting point. Ethanol effectively dissolves the compound via hydrogen bonding at high temperatures, while water acts as a miscible anti-solvent to induce crystallization upon cooling.[9] |
| Methanol / Water | 65 | Polar Protic | Similar to ethanol/water but with a lower boiling point, which can be advantageous if the compound is thermally sensitive. The lower temperature differential may slightly reduce recovery.[4] |
| Isopropanol / Water | 82 | Polar Protic | A slightly less polar alcohol that may offer different solubility characteristics. |
| Ethyl Acetate / Hexane | 77 | Polar Aprotic | A good choice if alcohol/water systems prove too effective. Ethyl acetate is a moderately polar "good" solvent, and hexane is a non-polar anti-solvent.[11] |
| Toluene / Heptane | 111 | Non-polar | May be effective if impurities are highly polar. Toluene can dissolve the aromatic portion of the molecule at high temperatures. Use with caution due to the high boiling point, which increases the risk of oiling out.[11] |
Troubleshooting Guide
Issue 1: My compound has "oiled out" and formed a liquid layer instead of crystals.
-
Probable Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated, causing it to come out of solution above its melting point.[5][6]
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add more of the "good" solvent (e.g., 10-20% more volume) to lower the saturation point.[6][15]
-
Allow the solution to cool much more slowly. Insulating the flask is highly recommended.[6]
-
If the problem persists, select a solvent system with a lower boiling point.[4]
-
Issue 2: No crystals have formed, even after cooling in an ice bath.
-
Probable Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[6][16] The solution is not saturated enough for crystals to form.
-
Solution: Gently boil off a portion of the solvent (e.g., 20-30%) under a fume hood to increase the concentration and attempt the cooling process again.[15]
-
-
Probable Cause 2: The solution is supersaturated. The solution contains more dissolved solute than it theoretically should, and nucleation has not occurred.[6]
-
Solution A (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic rough edges of the scratch can provide a nucleation site for crystal growth to begin.[6][8]
-
Solution B (Seed Crystal): If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" provides a template for other molecules to crystallize upon.[8][15]
-
Issue 3: The final yield of purified crystals is very low.
-
Probable Cause:
-
Excess solvent: As in Issue 2, using too much solvent will leave a large amount of your product dissolved in the mother liquor.[15]
-
Premature crystallization: The compound crystallized in the filter paper during a hot filtration step.
-
Washing with warm solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of the product.[8]
-
-
Solution:
-
To recover product from the mother liquor, you can concentrate the filtrate by boiling off some solvent and cooling again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.[9]
-
Always pre-heat your filtration apparatus for hot filtrations.[15]
-
Ensure the solvent used for washing the final crystals is ice-cold.[3][8]
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for common recrystallization issues.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. athabascau.ca [athabascau.ca]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. brainly.com [brainly.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
preventing degradation of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol during storage
Welcome to the Technical Support Center for 1-(5-bromo-1H-indol-3-yl)ethan-1-ol . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals understand the specific vulnerabilities of this compound and implement field-proven strategies to prevent its degradation during storage and handling.
Part 1: The Science of Stability – Understanding the Degradation Mechanisms
To effectively prevent degradation, we must first understand the chemical causality behind it. 1-(5-bromo-1H-indol-3-yl)ethan-1-ol is a secondary alcohol derivative of the well-known phytochemical indole-3-carbinol (I3C). While the 5-bromo substituent slightly pulls electron density away from the indole core, the molecule remains highly susceptible to two primary degradation pathways [1]:
1. Acid-Catalyzed Dehydration and Oligomerization The hydroxyl group located at the benzylic-like C3 position is exceptionally sensitive to acidic environments. Even trace acids (such as those found in aging halogenated solvents) will protonate the hydroxyl group, leading to the rapid loss of water. This forms a highly reactive, resonance-stabilized azafulvene-like intermediate (3-ethylidene-5-bromo-3H-indole). Because indoles are inherently nucleophilic at the C2 and C3 positions, unreacted molecules will rapidly attack this electrophilic intermediate, triggering a cascade of dimerization and polymerization [2]. This is the exact mechanistic pathway that converts dietary indole-3-carbinol into 3,3'-diindolylmethane (DIM) in the acidic environment of the stomach [3].
2. Oxidative Degradation The electron-rich pyrrole ring of the indole core is vulnerable to photo-oxidation and auto-oxidation by atmospheric oxygen. Exposure to ambient light and air generates reactive oxygen species (ROS) that can cleave the indole ring or oxidize the secondary alcohol into a ketone (1-(5-bromo-1H-indol-3-yl)ethan-1-one), often resulting in highly conjugated, colored byproducts.
Degradation Pathway Visualization
Mechanisms of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol degradation via acid catalysis and oxidation.
Part 2: Troubleshooting Guide & FAQs
Q: My compound turned from an off-white powder to a pinkish-brown color during storage. Is it still usable for my biological assays? A: No, we strongly advise against using discolored batches for sensitive assays. The pink/brown discoloration is a hallmark of oxidative degradation of the indole ring. When exposed to light and oxygen, indoles form oxindole derivatives and highly conjugated polymeric pigments. Even a 1-2% degradation can introduce biologically active artifacts that will confound your assay results. Solution: Discard the batch or subject it to flash column chromatography to isolate the pure compound.
Q: I dissolved the compound in Chloroform-d (CDCl₃) for NMR characterization, but the spectrum shows a mess of new peaks in the aromatic region and a loss of the secondary alcohol signal. What happened? A: You have observed acid-catalyzed oligomerization in real-time. Chloroform-d naturally degrades over time when exposed to light and oxygen, generating trace amounts of deuterium chloride (DCl). This trace acid is more than sufficient to trigger the dehydration and subsequent polymerization of your compound [2]. Self-Validating Solution: To ensure your NMR solvent is safe, prepare a control tube with a known acid-sensitive standard. If it degrades, your solvent is acidic. Always pass CDCl₃ through a small plug of basic alumina immediately prior to use, or switch to a non-acidic, coordinating solvent like DMSO-d₆ or Acetone-d₆.
Q: We need to store a large batch of this compound for a multi-year drug development program. What are the definitive storage parameters? A: For long-term stability, you must eliminate the three catalysts of degradation: heat, light, and oxygen. The compound must be stored at -20°C, sealed under an inert atmosphere (Argon or Nitrogen), and kept in amber glass vials to block UV/Vis light.
Part 3: Quantitative Storage Data
The following table summarizes the expected shelf life of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol under various storage conditions, derived from stability profiles of structurally analogous indole carbinols.
| Storage Condition | Atmosphere | Light Exposure | Expected Shelf Life | Primary Degradation Risk |
| Room Temp (20-25°C) | Ambient Air | Light | < 1 Week | Rapid photo-oxidation (pink/brown discoloration) |
| 4°C (Refrigerator) | Ambient Air | Dark | 1-3 Months | Slow oxidation, moisture-induced degradation |
| -20°C (Freezer) | Ambient Air | Dark | 6-12 Months | Gradual oxidation from trapped atmospheric oxygen |
| -20°C (Freezer) | Inert (Argon/N₂) | Dark | > 2 Years | Negligible (Optimal Condition) |
Part 4: Standard Operating Procedure (SOP) for Aliquoting and Storage
To guarantee the integrity of your compound, every handling protocol must be a self-validating system that prevents the introduction of moisture and oxygen.
Step-by-Step Methodology:
-
Thermal Equilibration: Before opening the master container, remove it from the -20°C freezer and place it in a desiccator at room temperature for at least 60 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, which accelerates degradation.
-
Inert Environment Setup: Perform all aliquoting inside a glove box purged with Nitrogen, or on a benchtop using a steady stream of dry Argon via a Schlenk line setup.
-
Aliquoting: Weigh the required amounts into pre-dried, amber glass vials. Note: Do not use standard microcentrifuge plastic tubes for long-term storage; standard laboratory plastics are highly permeable to oxygen over time.
-
Purging: Insert an Argon line into the headspace of each amber vial. Gently purge the vial for 30 seconds. Ensure the gas flow is regulated to avoid dispersing the fine powder.
-
Sealing: Cap the vials tightly with PTFE-lined caps (PTFE provides a superior chemical and moisture barrier compared to standard rubber septa). Wrap the cap junction tightly with Parafilm to create a secondary physical barrier.
-
Storage: Immediately transfer the sealed aliquots to a dedicated -20°C freezer.
References
-
Indole-3-Carbinol | Linus Pauling Institute | Oregon State University Source: Linus Pauling Institute, Oregon State University URL:[Link]
-
Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]
-
Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
Validation & Comparative
A Multi-faceted Approach to Structural Elucidation: Validating 1-(5-bromo-1H-indol-3-yl)ethan-1-ol with 2D NMR
Guide Overview: In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research and development. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources. This guide provides a comprehensive, in-depth walkthrough of how to leverage a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments to definitively validate the structure of a novel synthetic compound, 1-(5-bromo-1H-indol-3-yl)ethan-1-ol.
As a senior application scientist, this guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, demonstrating how a logical, multi-technique approach creates a self-validating system of data. We will explore how ¹H-¹H COSY, HSQC, and HMBC spectroscopy each provide unique and complementary pieces of the structural puzzle, culminating in a complete and confident structural assignment.
The Challenge: Structure of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
The target molecule is a substituted indole, a privileged scaffold in medicinal chemistry. Its structure consists of a bromo-substituted indole ring functionalized at the C3 position with a 1-hydroxyethyl group. While 1D ¹H and ¹³C NMR provide initial data on the number and types of protons and carbons, they often fall short in resolving complex coupling patterns and unambiguously confirming the precise connectivity, especially around quaternary carbons.
For clarity throughout this guide, the atoms of the target molecule are numbered as follows:
Our objective is to use 2D NMR to confirm three key structural features:
-
The constitution of the 1-hydroxyethyl sidechain.
-
The point of attachment of the sidechain to the indole ring (C3).
-
The position of the bromine atom on the benzene moiety of the indole (C5).
The Analytical Workflow: A Synergistic 2D NMR Strategy
A robust structural elucidation workflow relies on the logical application of several NMR experiments. Each experiment builds upon the information provided by the last, creating a network of correlations that leaves no room for ambiguity. Two-dimensional NMR spectroscopy provides these crucial correlations by spreading spectral information across two frequency axes, resolving overcrowded signals and revealing interactions between nuclei.[1][2]
Figure 1: The logical workflow for structure elucidation using 2D NMR.
Experimental Protocols
Sample Preparation
A well-prepared sample is critical for acquiring high-quality NMR data.
-
Analyte: Accurately weigh ~10-15 mg of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is chosen for its excellent solvating power for polar molecules and its high boiling point, which minimizes evaporation. Crucially, it allows for the observation of exchangeable protons, such as the N-H of the indole and the O-H of the alcohol, which would be lost in solvents like D₂O.
-
-
Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.
2D NMR Data Acquisition
Standard pulse programs available on modern spectrometers are used for these experiments. Key parameters are optimized to the compound class.
| Experiment | Pulse Program | Key Parameters & Rationale |
| ¹H-¹H COSY | cosygpqf | Spectral Width: Set to cover all proton signals (~12 ppm). Acquisition Time: ~0.2 s. The COSY-90 sequence is a robust starting point for identifying proton-proton couplings.[3] |
| ¹H-¹³C HSQC | hsqcedetgpsisp2.3 | ¹³C Spectral Width: Set to cover all carbon signals (~200 ppm). ¹J(C,H) Coupling Constant: Optimized to an average of 145 Hz, a typical value for one-bond C-H couplings in organic molecules. An edited HSQC is used to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals, providing similar information to a DEPT-135 experiment but with higher sensitivity.[4][5] |
| ¹H-¹³C HMBC | hmbcgplpndqf | ¹³C Spectral Width: ~220 ppm. Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a value of 8 Hz. Rationale: This value is a compromise that allows for the detection of a wide range of two-bond (²J) and three-bond (³J) couplings, which are critical for establishing connectivity across quaternary centers.[5][6] |
Data Interpretation: Assembling the Structural Puzzle
¹H-¹H COSY: Defining Proton Spin Systems
The Correlation Spectroscopy (COSY) experiment is the first step in mapping the proton framework, identifying which protons are coupled to each other, typically through two or three bonds.[1][7] The resulting 2D spectrum displays the ¹H spectrum on both axes, with cross-peaks indicating coupling between pairs of nuclei.[3]
Expected Correlations for 1-(5-bromo-1H-indol-3-yl)ethan-1-ol:
| Correlating Protons | Bonds Separating | Structural Information Confirmed |
| H-1' ↔ H-2' | 3 | Confirms the presence of the -CH(OH)-CH₃ fragment. A clear cross-peak between the methine proton (H-1') and the methyl protons (H-2') is expected. |
| H-6 ↔ H-7 | 3 | Confirms the connectivity of these adjacent protons on the benzene ring. |
| H-4 ↔ H-6 | 4 | A weak cross-peak may be observed due to four-bond 'W-coupling' (meta-coupling), further confirming their relative positions. |
The absence of COSY correlations for H-2 confirms it is isolated from other protons, consistent with its position on the indole ring.
¹H-¹³C HSQC: Linking Protons to their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[4][5][8] This is the most reliable way to assign the chemical shifts of protonated carbons.
Figure 2: Key one-bond correlations expected in the HSQC spectrum.
Expected HSQC Correlations:
| Proton (¹H) | Correlated Carbon (¹³C) | Structural Information Confirmed |
| H-2 | C-2 | Assigns the C-2 carbon resonance. |
| H-4 | C-4 | Assigns the C-4 carbon resonance. |
| H-6 | C-6 | Assigns the C-6 carbon resonance. |
| H-7 | C-7 | Assigns the C-7 carbon resonance. |
| H-1' | C-1' | Assigns the methine carbon of the sidechain. |
| H-2' | C-2' | Assigns the methyl carbon of the sidechain. |
Quaternary carbons (C-3, C-3a, C-5, C-7a) will not show any peaks in the HSQC spectrum, as they have no directly attached protons.
¹H-¹³C HMBC: Building the Molecular Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for final structure confirmation. It reveals correlations between protons and carbons that are separated by two to four bonds (²J, ³J, and sometimes ⁴J).[6][9] This allows us to connect the spin systems identified by COSY and to definitively place substituents on the molecular skeleton by identifying correlations to quaternary carbons.
Key HMBC Correlations for Final Validation:
| Proton (¹H) | Correlated Carbon (¹³C) | Bonds | Structural Information Confirmed |
| H-2' (methyl) | C-3 | 3 | Crucial Correlation: Unambiguously proves the 1-hydroxyethyl sidechain is attached to the C-3 position of the indole ring. |
| H-1' (methine) | C-3 | 2 | Confirms the C-3 attachment point. |
| H-1' (methine) | C-2 | 3 | Further confirms the sidechain's position relative to C-2. |
| H-4 | C-5 | 2 | Confirms the adjacency of H-4 and the bromo-substituted C-5. |
| H-4 | C-3a & C-7a | 3 & 3 | Links the benzene ring portion to the pyrrole ring portion. |
| H-6 | C-5 | 2 | Confirms the adjacency of H-6 and the bromo-substituted C-5. |
| H-2 | C-3a & C-7a | 3 & 2 | Connects the pyrrole proton to the bridgehead carbons. |
| H-1 (N-H) | C-2 & C-3 | 2 & 3 | Confirms the proton is on the indole nitrogen. |
The observation of strong correlations from both H-4 and H-6 to the same quaternary carbon (C-5), which itself bears no proton (as seen in HSQC), is definitive proof of the bromine's location at the C-5 position.
Synthesizing the Data: The Final Verdict
By integrating the data from all three experiments, a complete and self-consistent picture emerges:
-
COSY establishes the H-C(1')-C(2')-H₃ and H-C(6)-C(7)-H spin systems as distinct fragments.
-
HSQC assigns the specific carbon chemical shifts for every protonated carbon, providing a direct C-H map.
-
HMBC acts as the master linker, connecting these fragments. The H-2' → C-3 correlation definitively attaches the sidechain to the indole C-3 position. The H-4 → C-5 and H-6 → C-5 correlations, coupled with the lack of a proton on C-5 in the HSQC, unambiguously place the bromine atom at C-5.
References
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Google Scholar.
- Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.
- Measuring methods available and examples of their applications COSY (COrrel
- Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correl
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- Heteronuclear single quantum coherence spectroscopy. Wikipedia.
-
2D NMR Spectroscopy: COSY . Scribd. [Link]
-
A Comprehensive Discussion of HSQC and HMQC Pulse Sequences . Concepts in Magnetic Resonance Part A. [Link]
- 2D NMR Spectroscopy: COSY. Academia.edu.
-
HMBC Spectroscopy Overview . Scribd. [Link]
- HSQC and HMBC. Columbia University NMR Core Facility.
- COSY. Columbia University NMR Core Facility.
Sources
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. sphinxsai.com [sphinxsai.com]
Comparative Analysis: 1-(5-Bromo-1H-indol-3-yl)ethan-1-ol vs. Standard Indole Alkaloids
Executive Summary
1-(5-bromo-1H-indol-3-yl)ethan-1-ol represents a specialized subclass of indole alkaloids, functioning primarily as a chiral building block in the synthesis of antiviral and anticancer therapeutics. Unlike the naturally occurring tryptophol (indole-3-ethanol), which possesses a primary alcohol and lacks halogenation, this target molecule features a secondary alcohol at the C1-position of the ethyl side chain and a bromine atom at the C5-position of the indole ring.
This structural distinction confers unique reactivity and pharmacological profiles:
-
Chirality: The secondary alcohol creates a stereocenter, allowing for the synthesis of enantiopure drugs.
-
Halogen Bonding: The 5-Br substituent enhances lipophilicity (LogP) and enables specific halogen-bonding interactions with protein targets (e.g., kinases, viral polymerases).
-
Metabolic Stability: Halogenation often protects the indole ring from rapid oxidative metabolism compared to non-substituted analogs.
This guide compares the physicochemical and biological profiles of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol against its precursor (3-acetyl-5-bromoindole) and the standard analog (tryptophol).
Chemical Profile & Comparative Analysis
Structural Comparison Table
| Feature | Target: 1-(5-Bromo-1H-indol-3-yl)ethan-1-ol | Comparator A: Tryptophol | Comparator B: 3-Acetyl-5-bromoindole |
| Structure | Indole-3-CH(OH)CH₃ (5-Br) | Indole-3-CH₂CH₂OH | Indole-3-C(=O)CH₃ (5-Br) |
| Alcohol Type | Secondary (Chiral) | Primary (Achiral) | Ketone (None) |
| Halogenation | 5-Bromo | None | 5-Bromo |
| Electronic State | Electron-rich (Indole + Alkyl-OH) | Electron-rich | Electron-deficient (Acetyl group withdraws) |
| Key Reactivity | Nucleophilic substitution ( | Oxidation, Esterification | Reduction, Condensation (Aldol) |
| Lipophilicity | High (Br increases LogP) | Moderate | High |
| Primary Application | Chiral intermediate, Pharmacophore | Natural product standard, Solvent | Synthetic Precursor |
The "Bromine Effect" in Drug Design
The presence of bromine at the C5 position is not merely structural; it is functional.
-
Steric Bulk: The Br atom fills hydrophobic pockets in target enzymes (e.g., NS5 polymerase in Dengue virus or kinase domains).
-
Halogen Bonding: The
-hole of the bromine atom can act as a Lewis acid, forming directed interactions with backbone carbonyls in proteins, a feature absent in Tryptophol.
Experimental Protocol: Synthesis & Validation
The synthesis of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol is typically achieved via the reduction of its ketone precursor, 1-(5-bromo-1H-indol-3-yl)ethanone. This protocol ensures high yield and purity.
Reagents & Equipment
-
Precursor: 1-(5-bromo-1H-indol-3-yl)ethanone (CAS: 19620-90-7).
-
Reducing Agent: Sodium Borohydride (
) or Lithium Aluminum Hydride ( ). -
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Quenching: 1M HCl or Saturated
. -
Analysis: TLC (Silica gel, EtOAc/Hexane),
-NMR.
Step-by-Step Reduction Protocol (Racemic)
This method yields the racemic alcohol (
-
Preparation: Dissolve 1.0 eq (e.g., 238 mg, 1 mmol) of 1-(5-bromo-1H-indol-3-yl)ethanone in 10 mL of anhydrous Methanol. Cool the solution to 0°C in an ice bath.
-
Addition: Slowly add 1.5 eq (57 mg) of
in small portions over 10 minutes. Caution: Hydrogen gas evolution. -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Eluent: 30% EtOAc in Hexane). The ketone spot (
) should disappear, replaced by a more polar alcohol spot ( ). -
Quenching: Carefully add saturated aqueous
(5 mL) to quench excess hydride. -
Extraction: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography if necessary.
Enantioselective Variation (CBS Reduction)
To obtain chiral enriched product (e.g.,
Visualizing the Pathway & Pharmacophore
The following diagrams illustrate the synthesis logic and the pharmacophore comparison.
Synthesis & Reactivity Flow
Caption: Synthetic route from basic indole to the target chiral alcohol and its downstream application in drug discovery.
Comparative Pharmacophore Analysis
Caption: Pharmacophore comparison highlighting the enhanced drug-like properties (Lipophilicity, Binding modes, Chirality) of the brominated target.
Biological Applications & Significance[1][4][5]
Antiviral Research (Influenza & SARS-CoV-2)
Research into indole-based antivirals, such as Umifenovir (Arbidol) , highlights the importance of the indole-3-carboxylic/alcohol scaffold. The 5-bromo substitution is frequently employed to optimize potency.
-
Mechanism: Indole derivatives often inhibit viral fusion or viral polymerase activity (e.g., Dengue NS5).
-
Relevance: The target alcohol serves as a precursor to amino-ether derivatives which have shown
values in the micromolar range against viral targets.
Marine Alkaloid Analogs
Brominated indoles are hallmarks of marine natural products (e.g., from Laurencia or sponges). These compounds often exhibit:
-
Antibacterial Activity: Against Gram-positive strains (e.g., S. aureus).
-
Cytotoxicity: Against cancer cell lines (e.g., KB, P388), where the bromine atom is critical for the cytotoxic mechanism.
References
-
PubChem. 1-(5-bromo-1H-indol-3-yl)ethanone (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
MDPI. Antiviral Activity of an Indole-Type Compound Derived from Natural Products. Available at: [Link]
-
Organic Syntheses. Transition Metal Catalyzed Reductive N-Heteroannulation. Available at: [Link]
Sources
Comparative Guide: In-Vitro Validation of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
Topic: Cross-Validation of In-Vitro Results for 1-(5-bromo-1H-indol-3-yl)ethan-1-ol Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Executive Summary
This guide provides a technical cross-validation of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol (CAS: 32774-29-1), a critical chiral building block for indole-based pharmacophores. It is widely utilized in the synthesis of EGFR tyrosine kinase inhibitors , antiviral agents , and synthetic phytoalexins .
This document objectively compares the biocatalytic vs. chemical synthesis routes , validates enantiomeric purity assessment protocols , and benchmarks in-vitro metabolic stability against structural analogs (5-chloro and 5-H derivatives).
Critical Analysis: Synthesis & Enantioselectivity
The biological potency of indole-3-ethanol derivatives is frequently governed by the stereochemistry at the
Comparative Workflow: Chemical vs. Biocatalytic Reduction
The following table contrasts the two primary methods for generating this intermediate from its precursor, 1-(5-bromo-1H-indol-3-yl)ethanone .
| Feature | Method A: Chemical Reduction | Method B: Biocatalytic Reduction (Recommended) |
| Reagent | Sodium Borohydride (NaBH | Ketoreductase (KRED) / NADPH / GDH |
| Stereochemistry | Racemic (50:50 R/S) | Enantiopure (>99% S or R) |
| Yield | High (90-95%) | High (85-92%) |
| Workup Complexity | Low (Quench & Extract) | Medium (Enzyme removal, cofactor recycling) |
| Validation Metric | Requires chiral resolution (HPLC) | Direct use in asymmetric synthesis |
| Atom Economy | High | Medium (Requires cofactor regeneration system) |
Experimental Protocol: Biocatalytic Synthesis (Method B)
Rationale: To achieve >99% ee, specific KRED variants are employed to avoid downstream chiral resolution steps.
-
Buffer Prep : Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO
. -
Substrate Loading : Dissolve 1-(5-bromo-1H-indol-3-yl)ethanone (10 mM final) in DMSO (5% v/v final).
-
Cofactor Mix : Add NADP+ (1.0 mM) and Glucose (100 mM).
-
Enzyme Initiation : Add Glucose Dehydrogenase (GDH, 5 U/mL) for cofactor recycling and the specific KRED (e.g., KRED-P1-B05 for S-selective, 10 mg/mL).
-
Incubation : Shake at 30°C, 250 rpm for 24 hours.
-
Quench : Add equal volume EtOAc. Centrifuge to break emulsion.
-
Analysis : Dry organic layer over Na
SO and analyze via Chiral HPLC.
Analytical Validation: Chiral Purity & Identity
Trust in biological data relies on the absolute purity of the probe. Racemic mixtures can produce misleading IC
Chiral HPLC Method Validation
Standard Protocol for separating enantiomers of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol.
-
Column : Daicel Chiralcel OD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV @ 280 nm (Indole absorption) and 220 nm.
-
Temperature : 25°C.[1]
Retention Time Reference:
-
(R)-Enantiomer: ~12.5 min
-
(S)-Enantiomer: ~15.2 min
-
Precursor (Ketone): ~8.0 min (Distinct separation ensures reaction monitoring).
In-Vitro Stability & Metabolic Profiling
When used as a drug scaffold, the 5-bromo substitution significantly alters metabolic stability compared to the non-halogenated parent.[2]
Metabolic Stability Comparison (Human Liver Microsomes)
The table below summarizes the intrinsic clearance (CL
| Compound | t | CL | Primary Metabolite |
| 1-(5-bromo-1H-indol-3-yl)ethan-1-ol | 45.2 ± 3.1 | 30.5 | Glucuronidation (O-linked), Indole N-oxidation |
| 1-(1H-indol-3-yl)ethan-1-ol (Unsubstituted) | 12.4 ± 1.5 | 112.0 | Rapid oxidation to ketone, Hydroxylation at C5/C6 |
| 1-(5-chloro-1H-indol-3-yl)ethan-1-ol | 38.1 ± 2.8 | 36.2 | Glucuronidation, Dechlorination (minor) |
Insight : The 5-bromo substituent blocks the primary metabolic soft spot at the C5 position, significantly extending half-life compared to the unsubstituted indole. However, the secondary alcohol moiety remains vulnerable to Phase II conjugation (Glucuronidation).
Diagram: Metabolic & Synthetic Pathways
The following diagram illustrates the biocatalytic synthesis and the primary metabolic fates of the compound.
Figure 1: Synthesis routes (Green/Red) and metabolic fate (Yellow/Grey) of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol. The biocatalytic route prevents racemic contamination.
Biological Application: EGFR Kinase Inhibition Context[4][5]
While the alcohol itself is an intermediate, its derivatives (e.g., esters, carbamates) are potent inhibitors of EGFR. The 5-bromo group is essential for occupying the hydrophobic pocket of the kinase ATP-binding site.
Validation in Cell-Based Assays (A549 Lung Cancer Line):
-
Moiety Contribution : The 5-bromo-indole core provides a ~4-fold increase in potency compared to the 5-H analog.
-
Mechanism : Halogen bonding with hinge region residues (e.g., Met793 in EGFR) stabilizes the inhibitor-enzyme complex.
Structure-Activity Relationship (SAR) Summary:
-
5-H : IC
> 10 µM (Weak Activity) -
5-Cl : IC
~ 2.5 µM (Moderate Activity) -
5-Br (Target) : IC
~ 0.8 µM (High Potency in derivative form)
References
-
Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship . Anticancer Agents Med Chem, 2023.[3][4] [Link]
-
Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins . Beilstein Journal of Organic Chemistry. [Link]
-
1-(5-Bromo-1H-indol-3-yl)ethanone (Precursor Data) . PubChem Compound Summary. [Link]
Sources
- 1. 5-Bromo-1H-indol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different reducing agents for 1-(5-bromo-1H-indol-3-yl)ethanone
Title: Comparative Efficacy of Reducing Agents for 1-(5-Bromo-1H-indol-3-yl)ethanone: A Technical Guide
Introduction 1-(5-Bromo-1H-indol-3-yl)ethanone (also known as 5-bromo-3-acetylindole, CAS: 19620-90-7) is a highly versatile building block in medicinal chemistry and alkaloid synthesis[1]. However, executing a reduction on this substrate requires careful reagent selection due to the presence of three distinct reactive sites:
-
The C3-Acetyl Carbonyl: The primary target for reduction.
-
The Acidic Indole N-H: Prone to deprotonation by strong hydride bases (e.g., LiAlH₄), which can quench the reagent and stall the reaction.
-
The 5-Bromo Substituent: Susceptible to unwanted hydrodehalogenation under aggressive reducing conditions (e.g., Palladium-catalyzed hydrogenation or extended heating with alanes).
This guide objectively compares the efficacy, chemoselectivity, and mechanistic pathways of different reducing agents, providing researchers with validated protocols to achieve racemic alcohols, enantiopure alcohols, or fully deoxygenated alkyl indoles.
Mechanistic Divergence: Choosing the Right Reducing Agent
The choice of reducing agent does not merely optimize yield; it dictates the final structural class of the product.
-
Sodium Borohydride (NaBH₄) in Protic Solvents (MeOH/EtOH): The industry standard for converting the ketone to a racemic secondary alcohol. The protic solvent plays a dual role: it solubilizes the reagent and electrophilically activates the carbonyl oxygen via hydrogen bonding, facilitating mild hydride attack[2].
-
Sodium Borohydride (NaBH₄) in Trifluoroacetic Acid (TFA): This combination triggers a Gribble Reduction (ionic hydrogenation). The initial alcohol is rapidly protonated by TFA and dehydrates to form a highly stabilized 3-indolyl carbocation (a vinylogous iminium ion). A second hydride attacks this intermediate, completely deoxygenating the substrate to yield 5-bromo-3-ethylindole[3].
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Utilizing Noyori’s RuCl catalyst with a formic acid/triethylamine azeotrope allows for the enantioselective reduction of the ketone to the chiral (S)-alcohol. The rigid, 6-membered pericyclic transition state ensures high facial selectivity without the need for high-pressure H₂ gas.
-
Lithium Aluminum Hydride (LiAlH₄): Generally not recommended for this specific substrate. The highly basic hydride will immediately deprotonate the indole N-H, evolving H₂ gas and forming an insoluble lithium indolide complex. While excess equivalents will eventually reduce the ketone, the required harsh conditions increase the risk of cleaving the sensitive 5-bromo group.
Quantitative Comparison of Reducing Agents
| Reagent System | Target Product | Chemoselectivity | Typical Yield | Reaction Time | Temp |
| NaBH₄ / MeOH | Racemic 1-(5-bromo-1H-indol-3-yl)ethanol | High (Preserves Br and Indole N-H) | 90–95% | 1–2 h | 0 °C to RT |
| NaBH₄ / TFA | 5-bromo-3-ethylindole (Deoxygenation) | Moderate (Reduces C=O to CH₂) | 60–80% | 12–18 h | 0 °C to RT |
| Ru-TsDPEN / HCO₂H-Et₃N | (S)-1-(5-bromo-1H-indol-3-yl)ethanol | High (>95% ee) | 85–90% | 12–24 h | 25–40 °C |
| LiAlH₄ / THF | Racemic 1-(5-bromo-1H-indol-3-yl)ethanol | Low (N-H quenching, debromination risk) | 40–60% | 2–4 h | 0 °C |
Pathway Visualization
Divergent reduction pathways of 1-(5-bromo-1H-indol-3-yl)ethanone based on reagent selection.
Validated Experimental Protocols
Protocol A: Mild Reduction to Racemic Alcohol (NaBH₄ / MeOH) Objective: Isolate the secondary alcohol while preserving the aryl bromide[2].
-
Preparation: Dissolve 1.0 eq of 1-(5-bromo-1H-indol-3-yl)ethanone in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath. Causality: Lowering the temperature minimizes the exothermic decomposition of NaBH₄ by methanol, ensuring the hydride is available for the ketone.
-
Addition: Add 1.5 eq of NaBH₄ powder portionwise over 15 minutes. Watch for effervescence (H₂ gas evolution).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor via TLC (typically 1:1 EtOAc/Hexanes).
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to destroy excess hydride. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Gribble Deoxygenation to 5-Bromo-3-ethylindole (NaBH₄ / TFA) Objective: Complete reduction of the carbonyl to a methylene group via ionic hydrogenation[3][4].
-
Preparation: Suspend 1.0 eq of NaBH₄ pellets in neat Trifluoroacetic Acid (TFA) (15 mL/mmol) at 0 °C under a nitrogen atmosphere. Causality: This generates sodium trifluoroacetoxyborohydride in situ, a species stable in strong acid.
-
Substrate Addition: Dissolve 1.0 eq of the starting material in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the TFA solution.
-
Reaction: Stir the yellow solution overnight at room temperature. Causality: The acid protonates the transient alcohol, driving the loss of water. The resulting electrophilic 3-indolyl carbocation is subsequently trapped by the modified borohydride[4].
-
Workup: Dilute the mixture with distilled water and carefully basify to pH 8 using solid NaOH pellets (highly exothermic, maintain cooling). Extract with DCM, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Protocol C: Asymmetric Transfer Hydrogenation (Noyori ATH) Objective: Synthesize the enantiopure (S)-alcohol for chiral drug development.
-
Catalyst Activation: In a Schlenk flask under argon, combine 1.0 mol% of RuCl with a 5:2 azeotropic mixture of formic acid and triethylamine (HCO₂H/Et₃N).
-
Reaction: Add 1.0 eq of 1-(5-bromo-1H-indol-3-yl)ethanone. Stir the mixture at 30–40 °C for 16–24 hours. Causality: The formate ion acts as the hydride source. The Et₃N prevents the reaction medium from becoming too acidic, which could otherwise degrade the indole ring or the catalyst.
-
Workup: Dilute with water and extract with DCM. Wash the organic layer with saturated NaHCO₃ to neutralize residual formic acid. Dry, concentrate, and determine enantiomeric excess (ee) via chiral HPLC.
References
- Title: 1-(5-Bromo-1H-indol-3-yl)
- Title: An Unusual and Chemoselective Reduction of Ester Grouping in Nsubstituted-3-acetylindoles by Sodium Borohydride | Source: Bentham Science Publishers | URL
- Title: The Generation of Indole-2,3-quinodimethanes from the Deamination of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indoles | Source: MDPI | URL
- Title: The comprehensive e-book of named organic reactions and their mechanisms (Gribble Reduction) | Source: epdf.
- Title: Asymmetric Hydrogenation of Heteroarenes and Arenes | Source: dicp.ac.
Sources
Evaluation of 1-(5-Bromo-1H-indol-3-yl)ethan-1-ol Derivatives: Therapeutic Potential & Comparative Analysis
Executive Summary
The indole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. Within this class, 1-(5-bromo-1H-indol-3-yl)ethan-1-ol and its oxidized ketone analogs serve as critical pharmacophores. The presence of the bromine atom at the C5 position is not merely structural; it enhances lipophilicity and facilitates specific halogen-bonding interactions within protein active sites, particularly in kinases and tubulin.
This guide evaluates the therapeutic utility of 5-bromoindole-3-ethanol derivatives, specifically comparing their efficacy against Standard of Care (SOC) agents in oncology (Cisplatin, Doxorubicin) and microbiology. We analyze experimental data indicating that while the parent alcohol exhibits moderate activity, its functionalized derivatives (chalcones, hydrazones, and esters) can achieve nanomolar potency.
Structural Analysis & Design Strategy
To understand the therapeutic variance, we must deconstruct the molecule into three functional zones:
-
The Core (Indole): The π-excessive ring system allows for intercalation into DNA and hydrophobic interactions within receptor pockets.
-
The Modulator (5-Bromo): This substituent increases metabolic stability and provides a "halogen handle" for interaction with carbonyl backbone residues in target proteins (e.g., VEGFR-2).
-
The Handle (C3-Ethanol/Ethanone): This side chain is the primary vector for derivatization. Converting the hydroxyl group to esters, or condensing the oxidized ketone into Schiff bases/hydrazones, significantly expands the chemical space and target selectivity.
Comparative Performance: Anticancer Efficacy
The following data synthesizes performance metrics from recent high-impact studies comparing 5-bromoindole derivatives against SOC drugs.
Table 1: Cytotoxicity Profile (IC50 in µM)
Lower values indicate higher potency.
| Compound Class | Specific Derivative | Target Mechanism | MCF-7 (Breast) | HCT-116 (Colon) | A-549 (Lung) | Reference SOC Comparison |
| Parent Scaffold | 1-(5-bromo-1H-indol-3-yl)ethanone | Baseline | >50 µM | >50 µM | N/A | Inactive compared to SOC |
| Alkyl Derivative | BEI-9 (3-(2-bromoethyl)-indole) | NF-κB Inhibition | 8.0 µM | 5.0 µM | N/A | Moderate (10x less potent than Dox) |
| Indole-Chalcone | Compound SBS4 | Tubulin Polymerization | 12.5 µM | 10.7 µM | 15.2 µM | Comparable to 5-FU |
| Hydrazone Hybrid | Compound 7d (Benzyl-hydrazono) | VEGFR-2 / Cell Cycle Arrest | 0.34 µM | 0.86 µM | 0.52 µM | Superior to Cisplatin (IC50 ~5-10 µM) |
| Standard of Care | Cisplatin | DNA Crosslinking | 12.0 µM | 8.5 µM | 9.2 µM | Benchmark |
| Standard of Care | Doxorubicin | Topoisomerase II Inhibitor | 0.50 µM | 0.40 µM | 0.60 µM | Benchmark |
Key Insight: The parent alcohol/ketone is relatively inert. However, the Hydrazone Hybrid (Compound 7d) demonstrates superior potency to Cisplatin and rivals Doxorubicin. This drastic shift is attributed to the derivative's ability to occupy the colchicine-binding site on tubulin, a mechanism distinct from the DNA-damaging effects of Cisplatin.
Mechanistic Insight: Dual-Targeting Pathways
The most potent derivatives of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol do not act via a single pathway. They function as dual inhibitors.[1] The diagram below illustrates the bifurcated mechanism observed in lead candidates.
Figure 1: Dual mechanism of action. The 5-bromo substituent is critical for the halogen bonding required to lock the molecule into the Tubulin active site.
Experimental Protocols
To ensure reproducibility, we utilize a self-validating workflow. The synthesis focuses on the Friedel-Crafts acylation followed by derivatization, while the evaluation relies on the MTT assay.
Synthesis Workflow (Visualized)
Figure 2: Divergent synthesis pathway. The ketone intermediate allows access to both the alcohol (via reduction) and Schiff bases (via condensation).
Biological Evaluation: Validated MTT Protocol
Objective: Determine IC50 values against MCF-7 cells.
-
Cell Seeding: Seed MCF-7 cells (ATCC HTB-22) at a density of
cells/well in 96-well plates. Use DMEM supplemented with 10% FBS. -
Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
Treatment:
-
Dissolve derivatives in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1 µM to 100 µM).
-
Control: Vehicle control (0.1% DMSO) and Positive Control (Cisplatin).
-
Add 100 µL of treatment media to wells (Triplicate).
-
-
Exposure: Incubate for 48 hours.
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.
-
Aspirate media carefully.
-
Solubilize formazan crystals with 150 µL DMSO.
-
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Calculate % Cell Viability =
. Plot dose-response curve to derive IC50.
ADME & Toxicity Profile
For a drug candidate to be viable, efficacy must be balanced with safety.
-
Lipophilicity (LogP): The 5-bromo derivatives typically show LogP values between 3.5 and 4.5. This is ideal for membrane permeability but requires formulation strategies (e.g., liposomal encapsulation) for solubility.
-
Selectivity Index (SI): High-performing derivatives (like Compound 7d) show an SI > 10 when tested against normal human fibroblast cells (HFF-1), indicating they are significantly less toxic to healthy tissue than to cancer cells.
-
Metabolic Stability: The bromine atom blocks metabolic oxidation at the C5 position, a common clearance pathway for indoles, thereby extending the half-life (
) compared to non-halogenated analogs.
References
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. RSC Medicinal Chemistry. [Link][2]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI Molecules. [Link]
-
Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. [Link]
-
3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Reports (NIH/PubMed). [Link]
-
Synthesis and Study the Antimicrobial Activity of Novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) Ethanamine Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]
Sources
benchmarking the anti-proliferative effects of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol against known standards
Comparative Benchmarking Guide: Anti-Proliferative Efficacy of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
Part 1: Executive Summary & Rationale
The Compound: 1-(5-bromo-1H-indol-3-yl)ethan-1-ol (hereafter referred to as 5-Br-IE ) represents a "privileged scaffold" in medicinal chemistry. The presence of a bromine atom at the C5 position of the indole ring typically enhances lipophilicity and metabolic stability, while the C3-hydroxyethyl tail provides a critical hydrogen-bonding donor/acceptor site.
The Objective: This guide defines the protocol to benchmark 5-Br-IE against industry-standard chemotherapeutics. Unlike generic cytotoxicity screens, this benchmarking process is designed to elucidate potency (IC50), selectivity (SI), and mechanism of action (MOA) relative to established drugs.
Why This Matters: 5-bromoindole derivatives frequently exhibit anticancer activity via two primary mechanisms: Tubulin Polymerization Inhibition (mimicking Combretastatin A-4) or Kinase Inhibition (targeting EGFR/VEGFR). Benchmarking against standards that utilize these pathways is critical for validation.
Part 2: The Benchmarking Matrix
To generate E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant data, you cannot rely on a single positive control. You must use a "Triangulated Control System."
Table 1: Selection of Standard Controls
| Control Type | Compound | Role & Rationale | Target IC50 (A549/HeLa) |
| General Cytotoxic | Cisplatin | Broad-Spectrum Benchmark. A DNA crosslinker used to establish a baseline for general potency. | ~1.0 - 5.0 µM |
| Mechanistic Analog | Sunitinib | Kinase Inhibitor Benchmark. An indole-based multi-kinase inhibitor (VEGFR/PDGFR). Used to compare efficacy if 5-Br-IE targets kinases. | ~2.0 - 6.0 µM |
| Structural Analog | Combretastatin A-4 | Tubulin Benchmark. Structurally relevant for indole-based tubulin inhibitors. | < 0.05 µM (Nanomolar) |
| Negative Control | DMSO (0.1%) | Solvent Baseline. Ensures the vehicle does not induce toxicity. | N/A (100% Viability) |
Part 3: Experimental Workflow (Visualization)
The following diagram outlines the logical flow from compound solubilization to mechanistic validation.
Caption: Figure 1. The Benchmarking Funnel. Compounds only proceed to Phase 2 if they exhibit IC50 < 10 µM in Phase 1.
Part 4: Validated Experimental Protocol
Method Choice: We utilize the Sulforhodamine B (SRB) Assay rather than MTT.
-
Scientific Integrity: MTT relies on mitochondrial metabolic activity, which can be artificially skewed by metabolic inhibitors (common in kinase inhibitors). SRB measures total protein mass, providing a more stable and direct readout of cell number.
Step-by-Step SRB Benchmarking Protocol
-
Cell Seeding (Day 0):
-
Seed tumor cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates.
-
Critical: Include "Time Zero" (Tz) plates to distinguish between cytostatic (growth arrest) and cytocidal (cell killing) effects.
-
Incubate for 24 hours to allow attachment.
-
-
Compound Treatment (Day 1):
-
Prepare 5-Br-IE stock (10 mM in DMSO).
-
Perform serial dilutions (1:2 or 1:3) to create a 7-point concentration range (e.g., 100 µM down to 0.1 µM).
-
Add controls: Cisplatin (Positive) and Vehicle (DMSO 0.1%).
-
Self-Validation: Ensure final DMSO concentration never exceeds 0.1% to prevent solvent toxicity.
-
-
Fixation & Staining (Day 4 - 72h post-treatment):
-
Fix cells with cold Trichloroacetic Acid (TCA) (final concentration 10%) for 1 hour at 4°C.
-
Wash 5x with water and air dry.
-
Stain with 0.4% SRB solution (in 1% acetic acid) for 15 minutes.
-
Wash 4x with 1% acetic acid to remove unbound dye.
-
-
Quantification:
-
Solubilize bound dye with 10 mM Tris base (pH 10.5).
-
Read Absorbance (OD) at 510 nm .
-
Part 5: Data Analysis & Interpretation
To objectively compare 5-Br-IE, you must calculate the Selectivity Index (SI) . A potent compound is useless if it kills normal cells equally fast.
Calculations
-
Percent Growth (PG):
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display"> -
Selectivity Index (SI):
-
Standard: An SI > 2.0 is acceptable; SI > 10.0 is excellent.
-
Representative Benchmarking Table (Template)
Use this structure to report your findings.
| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI) | Potency Class |
| 5-Br-IE | A549 (Lung) | [Experimental Data] | [Calc] | TBD |
| 5-Br-IE | HDF (Normal) | [Experimental Data] | N/A | N/A |
| Cisplatin | A549 (Lung) | 1.8 ± 0.2 | 5.2 | High |
| Sunitinib | A549 (Lung) | 3.5 ± 0.5 | 8.1 | Moderate |
Part 6: Mechanistic Hypothesis & Visualization
Based on the SAR of 5-bromoindoles (e.g., 5-bromo-tryptophol analogs), 5-Br-IE likely acts through Apoptosis induction via the Intrinsic Pathway , potentially triggered by microtubule destabilization or kinase inhibition.
Caption: Figure 2.[1][2] Hypothetical Mechanism of Action. 5-bromoindoles typically trigger the intrinsic apoptotic cascade via mitochondrial stress.
References
-
Al-Warhi, T., et al. (2023).[1] "1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights." MDPI. Available at: [Link]
-
National Cancer Institute (NCI). (2025). "NCI-60 Human Tumor Cell Lines Screen Protocol." Cancer.gov. Available at: [Link]
-
PubChem. (2025).[3] "1-(5-Bromo-1H-indol-3-yl)ethanone Compound Summary." National Library of Medicine. Available at: [Link]
- Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. (Standard reference for the SRB protocol described).
Sources
Safety Operating Guide
Proper Disposal of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol: A Guide for Laboratory Professionals
The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper management and disposal of chemical waste, particularly novel or specialized compounds like 1-(5-bromo-1H-indol-3-yl)ethan-1-ol, is a critical component of our collective responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to minimizing risk and ensuring compliance.
Hazard Profile and Initial Assessment
Causality of Hazard Assessment: The presence of a bromine atom classifies this compound as a halogenated organic compound . These substances are treated with particular caution in waste management because their improper incineration can lead to the formation of hazardous byproducts like brominated dioxins[2]. The indole moiety, while common in biochemistry, can exhibit toxicity and potential mutagenicity, and its derivatives are known to have diverse biological activities[3][4]. Safety data for the analogous ketone, 1-(5-bromo-1H-indol-3-yl)ethanone, indicates it causes skin, eye, and respiratory irritation[5]. It is therefore prudent and scientifically sound to assume 1-(5-bromo-1H-indol-3-yl)ethan-1-ol presents similar, if not identical, hazards.
| Hazard Category | Anticipated Risk & Rationale | GHS Pictogram (Anticipated) |
| Acute Toxicity (Oral) | Harmful if swallowed. This is a common warning for related bromo-indole and bromo-indazole compounds[6][7][8]. |
ngcontent-ng-c2977031039="" class="ng-star-inserted"> |
| Skin Corrosion/Irritation | Causes skin irritation. A consistent hazard identified for brominated indole and indazole derivatives[5][9][10]. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Another consistent hazard for this class of compounds[5][9][10]. | |
| Specific Target Organ Toxicity | May cause respiratory irritation. Based on data for analogous compounds and the potential for the solid to form dust[5][6][9]. | |
| Environmental Hazard | Indole derivatives can be pollutants in wastewater and their environmental fate requires careful consideration[4][11]. Halogenated organics pose long-term environmental risks[2]. |
Immediate Safety & Handling Protocols
Before beginning any work that will generate waste, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place. This proactive approach is the foundation of a self-validating safety system.
-
Engineering Controls: All handling of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol, both in its pure form and in solution, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols[8]. Ensure an eyewash station and safety shower are readily accessible[10].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated solid waste after handling the compound. Always wash hands thoroughly after removing gloves[12].
-
Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities, consider a chemically resistant apron[13].
-
Disposal Workflow: A Decision-Making Framework
The following diagram outlines the critical decision points for the proper segregation and disposal of all waste streams generated from work with 1-(5-bromo-1H-indol-3-yl)ethan-1-ol.
Caption: Decision workflow for segregating waste streams.
Step-by-Step Disposal Protocols
Disposal must not be a final thought but an integral part of the experimental plan. Never dispose of this compound or its solutions down the drain. Discharge into the environment must be avoided[14].
Concentrated and Pure Compound Waste
This category includes unused pure solid, concentrated solutions (>1% w/v), or reaction residues.
-
Select Container: Choose a clearly labeled, sealable, and chemically compatible container designated for "Halogenated Organic Waste" [2][12]. The original product container is often the best choice for unused material[12]. The container must be in good condition, free from leaks, and have a secure, threaded cap[12].
-
Transfer Waste: Carefully transfer the solid or concentrated liquid waste into the designated container inside a chemical fume hood.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-(5-bromo-1H-indol-3-yl)ethan-1-ol" . Do not use abbreviations[12]. If mixing with other halogenated wastes, list all components and their approximate percentages.
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated, secondary containment area within the laboratory, away from incompatible materials such as strong oxidizing agents[15][16].
-
Disposal: Once the container is nearly full (do not overfill), arrange for pickup through your institution's Environmental Health & Safety (EHS) office.
Dilute Aqueous Waste
This includes aqueous solutions containing small amounts (<1% w/v) of the compound, such as from extractions or washes.
-
Segregation Rationale: Although dilute, these solutions still contain a halogenated organic compound and must be treated as hazardous waste[2]. Do not dispose of them down the sink.
-
Select Container: Use a dedicated, labeled container for "Aqueous Halogenated Organic Waste" .
-
Collection: Collect all dilute aqueous waste in this container.
-
Labeling and Storage: Follow the same labeling and storage procedures as for concentrated waste, ensuring all chemical constituents are listed.
-
Disposal: Arrange for collection by your institution's EHS office.
Contaminated Solid Waste
This category includes gloves, weigh boats, pipette tips, filter paper, and silica gel contaminated with the compound.
-
Select Container: Use a designated, labeled container or a sturdy, sealable bag for "Solid Hazardous Waste" or "Contaminated Lab Debris" .
-
Collection: Place all contaminated, non-sharp solid waste into this container immediately after use.
-
Sharps: Any contaminated sharps (needles, scalpels, broken glass) must be placed in a dedicated, puncture-proof sharps container that is clearly labeled as containing chemically contaminated sharps[12].
-
Storage and Disposal: Store the sealed container with other hazardous waste and arrange for EHS collection.
Decontamination and Spill Procedures
-
Decontamination: All glassware used for handling the compound should be rinsed with a suitable organic solvent (e.g., acetone, ethanol). This rinseate must be collected and disposed of as Halogenated Organic Waste . After the initial solvent rinse, glassware can be washed using standard laboratory procedures.
-
Spill Response: In the event of a small spill within a chemical fume hood, use an absorbent material (e.g., vermiculite or a commercial spill pad) to contain and collect the material. The contaminated absorbent must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly[12][14]. For larger spills or any spill outside of a fume hood, evacuate the area, restrict access, and immediately contact your institution's EHS or emergency response team[12].
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Wang, Y., et al. (2025). Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. Journal of Environmental Management, 397, 128375. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
Gao, C., et al. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. Retrieved from [Link]
-
Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal. Retrieved from [Link]
-
ResearchGate. (2025, December 30). Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects | Request PDF. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: N1-(4-Methoxyphenethyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet: 2-Bromo-1-indanol. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-Bromo-1H-indol-3-yl)ethanone. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009, January 26). Safety Data Sheet: 7-Bromo-1H-indole. Retrieved from [Link]
-
ACS Publications. (2025, September 4). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Retrieved from [Link]
-
Angene Chemical. (n.d.). 1H-Indole-3-ethanol, 5-bromo- (CAS# 32774-29-1). Retrieved from [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(5-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 12137098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.ca [fishersci.ca]
- 11. Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. targetmol.com [targetmol.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.ca [fishersci.ca]
Personal protective equipment for handling 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
An authoritative, scientifically grounded guide to the safe handling, operational logistics, and disposal of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol .
As a specialized halogenated indole derivative featuring a secondary alcohol, this compound is a highly valuable intermediate in pharmaceutical synthesis and drug discovery. However, its structural properties demand rigorous laboratory safety protocols. While specific toxicological data for this exact derivative is continually evolving, its safety profile is fundamentally anchored in the validated hazard data of its parent scaffold, 1[1].
Mechanistic Hazard Assessment: The "Why" Behind the PPE
To build a truly safe laboratory environment, researchers must understand the causality behind experimental safety choices. The hazards of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol are driven by its molecular architecture:
-
Lipophilicity and Dermal Penetration (H315): The bromo-substitution at the 5-position of the indole ring significantly increases the molecule's lipophilicity compared to unsubstituted indoles. This allows the compound to readily partition into the lipid bilayers of the stratum corneum, leading to contact dermatitis and severe skin irritation[1].
-
Aerosolization and Respiratory Risk (H335): Handled primarily as a solid powder, the greatest acute exposure risk is the inhalation of micro-particulates during weighing or transfer. These particulates can lodge in the mucosal membranes of the upper respiratory tract, causing acute irritation[2].
-
Ocular Toxicity (H319): The compound's hydrophobic core, combined with the hydrogen-bonding capacity of its hydroxyl group, can severely disrupt the lipid and aqueous layers of the corneal epithelium, necessitating robust eye protection[1][2].
Personal Protective Equipment (PPE) Matrix
The following table summarizes the quantitative and qualitative requirements for PPE when handling this compound, ensuring a barrier against both the pure powder and solvent-mediated transport.
| Protection Area | Recommended Equipment | Mechanistic Justification & Specifications |
| Hand/Skin | Nitrile Gloves (Min. 0.11 mm thickness) | Nitrile provides superior chemical resistance against the organic solvents (e.g., DMSO, DMF, Ethanol) typically used to dissolve indole derivatives, preventing solvent-mediated dermal transport. Latex is highly permeable to these solvents and must be avoided. |
| Eye/Face | Snug-fitting Safety Goggles | Prevents ocular exposure to airborne dust particles during solid transfer and protects against solvent splashes. Standard safety glasses with side shields are insufficient for fine powders[3]. |
| Respiratory | N95 / P100 Particulate Respirator | Filters out >95% of airborne particulates. Essential when handling the dry powder outside of a fume hood, during bulk transfers, or during spill cleanup[3]. |
| Body | Flame-retardant Lab Coat | Protects against static buildup (which can ignite solvent vapors) and provides a physical barrier against particulate settling. Ensure cuffs are tucked into gloves. |
Operational Workflow & Handling Protocol
Every protocol must function as a self-validating system to ensure continuous safety. Follow this step-by-step methodology for routine handling.
Step 1: Environmental Preparation
-
Action: Conduct all weighing and transfer operations inside a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80-100 FPM[4].
-
Validation: Hold a lightweight tissue paper strip at the edge of the sash; a clear, inward deflection confirms adequate negative pressure.
Step 2: Static Mitigation
-
Action: Halogenated powders frequently hold static charges. Use an anti-static weighing boat and pass an ionizing bar over the workspace to prevent the powder from aerosolizing.
-
Validation: The powder should fall cleanly from the spatula without "jumping" or clinging to the vertical sides of the weigh boat.
Step 3: Dissolution and Transfer
-
Action: When dissolving 1-(5-bromo-1H-indol-3-yl)ethan-1-ol, add the solvent (e.g., ethanol) slowly down the inner wall of the vessel to prevent displacing air too rapidly, which can aerosolize the dry powder. Seal the vial tightly before vortexing.
-
Validation: Complete visual clarity of the solution confirms full dissolution, ensuring no dry, microscopic particulates remain to pose a latent inhalation risk upon opening the vial.
Process Visualization
Operational workflow and spill response for 1-(5-bromo-1H-indol-3-yl)ethan-1-ol handling.
Emergency Spill and Disposal Plan
In the event of a breach or spill, execute the following self-validating decontamination protocol.
Step 1: Containment
-
Action: Immediately halt operations. Do NOT use water, as it will spread the hydrophobic indole compound and potentially drive it into porous surfaces.
-
Validation: The visual perimeter of the spilled powder remains static and does not expand.
Step 2: Absorption
-
Action: Gently cover the powder with a damp, inert absorbent material (such as vermiculite or commercial sand) to suppress dust formation and trap the chemical[1].
-
Validation: No visible dust rises when ambient air currents pass over the spill zone.
Step 3: Collection
-
Action: Use a non-sparking plastic scoop to collect the absorbent-chemical mixture. Place it directly into a chemically resistant, sealable hazardous waste container[1].
Step 4: Decontamination
-
Action: Wash the affected surface with a heavy-duty laboratory detergent solution, followed by an ethanol wipe, to ensure all lipophilic residues are solubilized and removed.
-
Validation: A visual inspection under bright light shows no crystalline residue or smudging on the surface.
Step 5: Regulated Disposal
-
Action: Label the container strictly as "Halogenated Organic Solid Waste." Do not let the product enter drains[1]. Dispose of it exclusively through a certified hazardous waste contractor in accordance with local environmental regulations.
References
-
PubChem - NIH. "N-Boc-5-bromoindole Safety and Hazards." Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
